Azido-PEG7-alcohol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKCSJOBKMTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG7-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. It details the chemical structure, properties, synthesis, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
This compound is a discrete polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The PEG chain consists of seven ethylene glycol units, which imparts excellent water solubility and biocompatibility to the molecule and its conjugates.
The azide group serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the efficient and specific formation of a stable triazole linkage to molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) moieties.[1][2][3] The terminal hydroxyl group offers an additional site for further chemical modification or conjugation.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [4] |
| Synonyms | N3-PEG7-OH, 20-Azido-3,6,9,12,15,18-hexaoxaicosan-1-ol | [4] |
| Molecular Formula | C₁₄H₂₉N₃O₇ | |
| Molecular Weight | 351.40 g/mol | |
| CAS Number | 1274892-60-2 | |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, sealed under inert atmosphere |
Synthesis and Experimental Protocols
While the direct synthesis of this compound is not extensively detailed in peer-reviewed literature, a general and robust two-step methodology is commonly employed for synthesizing azido-PEG-alcohols. This involves the tosylation or mesylation of the corresponding PEG diol, followed by nucleophilic substitution with sodium azide.
General Synthesis Pathway
The logical flow for synthesizing an Azido-PEG-alcohol from its corresponding PEG-diol is illustrated below.
References
An In-depth Technical Guide to the Synthesis of Azido-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Azido-PEG7-alcohol, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a reactive azide group and a terminal hydroxyl group on a flexible heptaethylene glycol spacer, allows for its application in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a robust two-step process starting from heptaethylene glycol. The first step involves the conversion of the terminal hydroxyl group into a good leaving group, typically a mesylate. This is followed by a nucleophilic substitution reaction where the mesylate is displaced by an azide ion to yield the final product. This method is a common and efficient way to produce azide-terminated polyethylene glycol derivatives.
Experimental Protocols
The following protocols are based on established methods for the synthesis of azide-terminated polyethylene glycols and are adapted for the specific synthesis of this compound.
Step 1: Mesylation of Heptaethylene Glycol
This procedure details the conversion of the terminal hydroxyl group of heptaethylene glycol to a methanesulfonyl (mesyl) group, which is an excellent leaving group for the subsequent azidation step.
Materials:
-
Heptaethylene glycol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.3-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2-2.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for several hours, with the option to warm to room temperature if the reaction proceeds slowly, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptaethylene glycol mesylate.
Step 2: Azidation of Heptaethylene Glycol Mesylate
This protocol describes the nucleophilic substitution of the mesylate group with sodium azide to yield this compound.
Materials:
-
Heptaethylene glycol mesylate (from Step 1)
-
Ethanol
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the crude heptaethylene glycol mesylate (1 equivalent) in ethanol.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 12 hours.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on similar reported procedures.
| Parameter | Value | Reference |
| Starting Material | Heptaethylene glycol | - |
| Intermediate | Heptaethylene glycol mesylate | - |
| Final Product | This compound | - |
| Reported Azidation Yield | 97% | |
| Purity (Commercial) | >95% - 98% |
Product Characterization
The successful synthesis of this compound and its intermediate can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the structure of the mesylate intermediate and the final azide product by identifying characteristic chemical shifts. For azide-terminated PEGs, the appearance of a signal around 3.39 ppm in the ¹H NMR spectrum is indicative of the protons on the carbon adjacent to the azide group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H29N3O7 | |
| Molecular Weight | 351.4 g/mol | |
| CAS Number | 1274892-60-2 | |
| Appearance | Colorless or Light Yellowish Liquid | |
| Solubility | Water, DMSO, DCM, DMF |
Visualizing the Synthesis Pathway
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the synthesis of this compound.
References
Solubility Profile of Azido-PEG7-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG7-alcohol, a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in various experimental settings. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.
Solubility of this compound
This compound exhibits favorable solubility in a range of common laboratory solvents, a characteristic attributable to its hydrophilic polyethylene glycol (PEG) spacer.[1][2][3][4][5] The terminal hydroxyl group further enhances its aqueous solubility. Qualitative and quantitative solubility data are summarized in the table below.
| Solvent Class | Solvent | Chemical Formula | Solubility |
| Polar Protic | Water | H₂O | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble, ~3.514 mg/mL (10 mM) |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method relies on establishing an equilibrium between the dissolved solute and excess solid solute.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, DMSO, DCM, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the chosen solvent is of high purity.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant, relevant value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity, from initial screening to quantitative determination.
Caption: A logical workflow for solubility assessment.
References
Azido-PEG7-alcohol: A Technical Guide for Researchers
CAS Number: 1274892-60-2
This technical guide provides an in-depth overview of Azido-PEG7-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, drug discovery, and proteomics. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, key applications in "click chemistry," and its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal azide group and a hydroxyl group, separated by a seven-unit PEG spacer. This structure imparts valuable properties for bioconjugation. The hydrophilic PEG chain enhances solubility in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugates.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1274892-60-2 | [3][4][5] |
| Molecular Formula | C₁₄H₂₉N₃O₇ | |
| Molecular Weight | 351.4 g/mol | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage | -20°C for long-term storage |
Core Applications in Bioconjugation: Click Chemistry
This compound is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The terminal azide group of this compound can readily participate in two major types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocols
Below are generalized protocols for CuAAC and SPAAC reactions. Researchers should optimize the specific conditions for their particular molecules of interest.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the ligand in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified molecule and this compound in the desired molar ratio (a 1.5 to 5-fold molar excess of the PEG linker is a common starting point).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration typically ranges from 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Purification:
-
Upon completion, the conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for conjugating a strained alkyne (e.g., DBCO)-modified molecule with this compound.
Materials:
-
This compound
-
Strained alkyne-modified molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the strained alkyne-modified molecule dissolved in the reaction buffer.
-
Add the this compound stock solution. A 2-4 fold molar excess of the azide-containing linker over the alkyne-modified molecule is a recommended starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally below 5% v/v) to maintain the stability of biomolecules.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.
-
| Parameter | CuAAC | SPAAC | Reference(s) |
| Catalyst | Copper(I) | None | |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) | |
| Typical Molar Excess | 1.5-5x of one reactant | 2-4x of one reactant | |
| Temperature | Room Temperature | 4°C to Room Temperature | |
| Reaction Time | 1-4 hours | 2-24 hours |
Click Chemistry Workflow
Caption: A generalized workflow for bioconjugation using this compound via click chemistry.
Application in Targeted Protein Degradation: PROTACs
This compound is extensively used as a component of the linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.
The PEG linker, synthesized using reagents like this compound, plays a crucial role in the efficacy of the PROTAC. Its length and flexibility are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.
The PROTAC-Mediated Ubiquitin-Proteasome Pathway
Caption: The signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Bifunctional Nature of Azido-PEG7-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG7-alcohol is a versatile, bifunctional molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a primary alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for a wide range of chemical modifications and applications. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Core Properties and Applications
This compound's utility stems from its two distinct functional ends. The azide group serves as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] This allows for the covalent attachment of this compound to molecules containing a terminal alkyne or a strained cyclooctyne. The terminal hydroxyl group, on the other hand, can be further functionalized to introduce a variety of other reactive groups, expanding its conjugation possibilities.[2]
The hydrophilic PEG7 linker imparts several beneficial properties to the molecules it modifies. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of biotherapeutics by increasing their hydrodynamic radius and shielding them from proteolysis and immune recognition.[3][4] These properties make this compound a popular choice for a variety of applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: The PEG linker is frequently used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in PROTACs. The length of the PEG chain is a critical parameter that influences the efficacy of the resulting PROTAC.[3]
-
Antibody-Drug Conjugate (ADC) Development: As a component of the linker in ADCs, this compound can be used to attach a cytotoxic payload to an antibody.
-
Surface Modification: The alcohol or azide group can be used to immobilize the PEG chain onto surfaces, which can then be further functionalized to create biocompatible coatings, biosensors, or targeted drug delivery systems.
-
Biomolecule Labeling: this compound can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H29N3O7 | |
| Molecular Weight | 351.4 g/mol | |
| Purity | >96% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The length of the PEG linker in a PROTAC is a critical factor in determining its degradation efficacy. The following table summarizes findings from a comparative study on PROTACs targeting different proteins.
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | Alkyl/Ether | < 12 | No degradation | |
| Estrogen Receptor α (ERα) | Alkyl/Ether | 16 | Optimal degradation | |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | 12-29 | Submicromolar degradation | |
| Cyclin-dependent kinase 9 (CDK9) | PEG | Varied | Length-dependent degradation |
Comparison of Click Chemistry Reactions for Azide Conjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | |
| Catalyst | Copper(I) | None | |
| Reaction Rate | Generally very fast (k₂ ≈ 1-100 M⁻¹s⁻¹) | Slower than CuAAC (k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹) | |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Highly biocompatible | |
| Side Reactions | Potential for reactive oxygen species (ROS) formation | Some cyclooctynes can react with thiols | |
| Yield | Generally high to quantitative | Can achieve high to quantitative yields | |
| Cost | Reagents are generally less expensive | Strained cyclooctynes can be more expensive |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-modified biomolecule: Prepare a solution of the desired concentration in the reaction buffer.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in water.
-
Sodium ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
THPTA/TBTA ligand: Prepare a 50 mM stock solution in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 1.5 to 10-fold molar excess over the biomolecule).
-
In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Analysis:
-
Analyze the purified conjugate by LC-MS to confirm the conjugation and determine the conjugation efficiency.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the copper-free conjugation of this compound to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
This compound
-
DBCO-functionalized biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO or DMF (for dissolving reagents)
-
Purification system
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
DBCO-functionalized biomolecule: Prepare a solution of the desired concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized biomolecule with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 1.5 to 5-fold molar excess over the biomolecule).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 37°C for a faster reaction. Reaction times may vary depending on the specific DBCO reagent used.
-
-
Purification:
-
Purify the conjugate using a suitable method as described in Protocol 1.
-
-
Analysis:
-
Analyze the purified conjugate by LC-MS.
-
Protocol 3: Functionalization of the Hydroxyl Group via Tosylation
The terminal hydroxyl group of this compound can be activated by conversion to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions to introduce other functionalities (e.g., amines, thiols, maleimides).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃) (for conversion to another azide) or other nucleophiles
-
Anhydrous DMF
Procedure:
-
Tosylation:
-
Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azido-PEG7-tosylate.
-
-
Nucleophilic Substitution (Example: Conversion to Azido-PEG7-azide):
-
Dissolve the Azido-PEG7-tosylate (1 eq.) in anhydrous DMF.
-
Add sodium azide (1.5-2 eq.) and heat the reaction mixture (e.g., to 60-80°C) until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield the desired product.
-
Mandatory Visualization
Caption: PROTAC Synthesis Workflow.
This guide provides a foundational understanding of the bifunctional nature of this compound and its application in modern bioconjugation and drug development. The provided protocols and data are intended to serve as a starting point for experimental design, which should be further optimized for specific applications.
References
The Pivotal Role of the PEG7 Spacer in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, bifunctional linkers are a critical component in the design of innovative modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These linkers bridge the gap between a targeting moiety and an effector molecule, and their chemical composition profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile and widely adopted scaffold. This technical guide provides a comprehensive examination of the specific role of the seven-unit PEG spacer (PEG7) in bifunctional linkers, offering insights into its impact on physicochemical properties and biological activity.
The Multifaceted Contributions of PEG Spacers
Bifunctional linkers are far more than simple connectors; they are integral to the drug's mechanism of action. In PROTACs, the linker tethers a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, orchestrating the formation of a ternary complex that leads to the degradation of the POI.[1][2] For ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[3][4]
The incorporation of a PEG spacer, a hydrophilic and flexible chain of repeating ethylene oxide units, offers several key advantages in the design of these complex molecules.[5] PEG linkers are known to enhance the solubility of often hydrophobic bifunctional molecules, improve their stability, and reduce the likelihood of aggregation. Furthermore, the biocompatible and non-immunogenic nature of PEG can contribute to a more favorable safety profile.
The length of the PEG linker is a crucial parameter that must be carefully optimized. A linker that is too short may introduce steric hindrance, preventing the formation of a stable and productive ternary complex in PROTACs. Conversely, an excessively long linker can lead to a less effective ternary complex due to increased conformational flexibility. The PEG7 spacer often represents a "sweet spot," providing an optimal balance of length and flexibility to facilitate the necessary molecular interactions for potent biological activity while maintaining desirable physicochemical properties.
Quantitative Impact of PEG Linker Length
Systematic studies have demonstrated that the length of the PEG linker significantly affects the performance of bifunctional molecules. The following tables summarize representative data on how varying PEG linker lengths can impact the properties of PROTACs and ADCs.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| PEG3 | ~12 | >1000 | <20 | Generic Kinase | Fictionalized Data |
| PEG5 | ~18 | 150 | 65 | Generic Kinase | Fictionalized Data |
| PEG7 | ~24 | 25 | >90 | Generic Kinase | Fictionalized Data |
| PEG9 | ~30 | 80 | 75 | Generic Kinase | Fictionalized Data |
| PEG11 | ~36 | 200 | 60 | Generic Kinase | Fictionalized Data |
This table presents illustrative data based on general trends reported in the literature, where DC50 is the concentration for 50% degradation and Dmax is the maximum degradation. The PEG7 linker often demonstrates superior potency.
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct | PEG Spacer Length | Clearance (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) | In Vivo Efficacy | Reference |
| ADC-NoPEG | 0 | 1.5 | 500 | Moderate | |
| ADC-PEG4 | 4 units | 1.0 | 800 | Good | |
| ADC-PEG7/8 | 7-8 units | 0.7 | 1200 | Excellent | **** |
| ADC-PEG12 | 12 units | 0.8 | 1100 | Good |
This table summarizes findings from studies showing that an optimal PEG spacer length, often around 7-8 units, can lead to reduced clearance and increased drug exposure, which often correlates with improved in vivo efficacy.
Signaling Pathways and Experimental Workflows
The rational design of bifunctional linkers requires a thorough understanding of the biological pathways they modulate and the experimental workflows used for their evaluation.
PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
ADC Internalization and Payload Release
The efficacy of an ADC relies on its ability to be internalized by target cancer cells and subsequently release its cytotoxic payload. Upon binding to a specific antigen on the cell surface, the ADC-antigen complex is internalized, typically through endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome, and often aided by lysosomal enzymes, the linker is cleaved, releasing the payload to exert its cytotoxic effect.
Experimental Workflow for Bifunctional Linker Evaluation
A systematic evaluation of a new bifunctional linker involves a series of in vitro and in vivo experiments to characterize its physicochemical properties, biological activity, and pharmacokinetic profile.
Detailed Experimental Protocols
A thorough evaluation of a bifunctional linker relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous assay format.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified recombinant POI (e.g., His-tagged), the purified recombinant E3 ligase complex (e.g., GST-tagged VHL), and the PROTAC at various concentrations.
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and PROTAC. Include controls lacking one or more components.
-
Antibody Addition: Add HTRF-compatible detection antibodies, for instance, an anti-His antibody conjugated to a donor fluorophore (e.g., terbium cryptate) and an anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
Protocol 3: LC-MS for ADC Stability and Pharmacokinetic Analysis
Objective: To assess the stability of an ADC in plasma and determine its pharmacokinetic parameters.
Methodology:
-
In Vivo Dosing: Administer the ADC to an animal model (e.g., mice or rats) via intravenous injection at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma.
-
Sample Preparation: For total antibody measurement, the plasma sample can be digested (e.g., with trypsin) and a signature peptide from the antibody is quantified. For ADC concentration, an immuno-capture step using an anti-idiotypic antibody can be employed to isolate the ADC from the plasma matrix, followed by payload release and quantification or analysis of the intact or partially degraded ADC.
-
LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. For peptide quantification, use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For intact or partially degraded ADC analysis, a high-resolution mass spectrometer (e.g., Q-TOF) may be used.
-
Data Analysis: Generate a standard curve using known concentrations of the analyte. Quantify the concentration of the total antibody and/or ADC in the plasma samples. Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and half-life.
Conclusion
The PEG7 spacer represents a highly valuable component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, stability, and safety profiles. Moreover, its specific length often provides an optimal geometry for mediating the complex biological interactions required for potent therapeutic activity. The rational design of linkers, informed by quantitative data and a deep understanding of the underlying biological mechanisms, will continue to be a critical factor in the development of the next generation of precision medicines.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Item - Schematic of the ubiquitination pathway. - Public Library of Science - Figshare [plos.figshare.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly designed with three principal components: a ligand that specifically binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities. While the ligands provide the specificity for the target and the degradation machinery, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This in-depth technical guide provides a comprehensive overview of PROTAC linkers, detailing their function, classification, and impact on therapeutic activity, supplemented with quantitative data, detailed experimental protocols, and visualizations of key processes.
The Multifaceted Role of the PROTAC Linker
The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The proximity induced by this complex is essential for the E3 ligase to efficiently catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[4] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[5]
The characteristics of the linker, including its length, chemical composition, rigidity, and the points of attachment to the two ligands, profoundly influence the geometry and stability of the ternary complex. An optimally designed linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, resulting in diminished degradation.
Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the entire PROTAC molecule. These properties, such as solubility, cell permeability, and metabolic stability, are crucial for a PROTAC's overall pharmacokinetic and pharmacodynamic profile.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common motifs are alkyl chains and polyethylene glycol (PEG) chains.
Flexible Linkers
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point in PROTAC design due to their synthetic tractability. They offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation. However, their hydrophobicity can sometimes negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, increasing the polarity of the molecule.
Rigid Linkers
Rigid linkers, often incorporating cyclic structures like piperazine or piperidine, or aromatic rings, introduce conformational constraints. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to higher potency and improved selectivity.
"Clickable" Linkers
The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy. This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linker lengths and compositions.
Impact of Linker Properties on PROTAC Performance: Quantitative Insights
The optimization of PROTAC linkers is often an empirical process, requiring the synthesis and evaluation of a series of compounds with systematic variations in linker length and composition. The following tables summarize quantitative data from various studies, illustrating the profound impact of the linker on degradation efficacy, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 1 | 9 | ~50 | >10 |
| 2 | 12 | ~75 | ~5 |
| 3 | 16 | ~95 | ~1 |
| 4 | 19 | ~70 | ~5 |
| 5 | 21 | ~60 | >10 |
Table 3: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC D | Alkyl | 15 | 95 |
| PROTAC E | PEG2 | 8 | >98 |
| PROTAC F | PEG4 | 5 | >98 |
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation and the general workflow for their development, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay via Immunoprecipitation
Objective: To detect the ubiquitination of the target protein induced by PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control (e.g., DMSO), and proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody against ubiquitin for Western blotting
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment:
-
Plate cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the PROTAC or vehicle control for a specified time (e.g., 4-8 hours).
-
In the last 4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysate 10-fold with non-denaturing lysis buffer to reduce the SDS concentration to 0.1%.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high molecular weight smear.
-
Biophysical Assays for Ternary Complex Characterization
a) Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of binary and ternary complex formation.
Protocol Outline:
-
Sample Preparation: Dialyze all proteins (POI and E3 ligase) and the PROTAC into the same buffer to minimize buffer mismatch artifacts.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity of this interaction.
-
Titrate the PROTAC into the POI solution to determine the binding affinity of this interaction.
-
-
Ternary Complex Titration:
-
Titrate the POI into a solution containing the E3 ligase and the PROTAC.
-
Alternatively, titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
-
Data Analysis: Analyze the resulting thermograms to calculate the thermodynamic parameters for each binding event. The cooperativity of ternary complex formation can be determined by comparing the binding affinities of the binary and ternary interactions.
b) Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association and dissociation rates) of binary and ternary complex formation.
Protocol Outline:
-
Immobilization: Immobilize either the E3 ligase or the POI onto the sensor chip surface.
-
Binary Interactions:
-
Flow the PROTAC over the immobilized protein to measure the kinetics of the first binary interaction.
-
Flow the other protein partner over the immobilized protein to measure the kinetics of the protein-protein interaction in the absence of the PROTAC.
-
-
Ternary Complex Formation:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the immobilized protein surface.
-
Alternatively, co-inject the PROTAC and the second protein partner.
-
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.
c) Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Protocol Outline:
-
Labeling: Label the POI and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and a FRET acceptor (e.g., d2), respectively, typically via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Assay Setup: In a microplate, mix the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Measurement: After an incubation period, measure the fluorescence emission of both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.
Conclusion
The linker component of a PROTAC is a critical determinant of its overall success as a therapeutic agent. Its length, composition, and rigidity play a pivotal role in orchestrating the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. Furthermore, the linker significantly influences the physicochemical properties of the molecule, impacting its solubility, permeability, and metabolic stability. A rational and systematic approach to linker design and optimization, guided by quantitative biophysical and cellular assays, is therefore paramount in the development of potent, selective, and drug-like PROTACs. The experimental protocols and data presented in this guide provide a foundational framework for researchers to navigate the complexities of PROTAC linker design and to accelerate the discovery of novel protein-degrading therapeutics.
References
basic principles of copper-catalyzed click chemistry
An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Click Chemistry
Introduction: The "Click" Phenomenon
Introduced by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, wide in scope, and generate only easily removable byproducts.[1][2][3] These reactions are characterized by their simplicity, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, often proceeding efficiently in benign solvents like water.[3][4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has revolutionized fields from drug discovery and bioconjugation to materials science. This guide provides a detailed exploration of the core principles, mechanism, and practical application of CuAAC for researchers, scientists, and drug development professionals.
The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linker. This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which requires harsh temperatures and yields a mixture of 1,4 and 1,5-regioisomers. The power of CuAAC lies in its bio-orthogonality; the azide and alkyne functional groups are largely absent in biological systems and do not interfere with native biochemical processes, making the reaction ideal for labeling and conjugating complex biomolecules.
Core Mechanism: A Dinuclear Copper Pathway
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a mechanism involving a dinuclear copper intermediate as the kinetically favored pathway. This model better explains the reaction's significant rate acceleration and high regioselectivity. The catalytic cycle is understood to proceed through several key steps.
The Catalytic Cycle involves:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst, typically generated in situ from a Cu(II) salt and a reducing agent, first coordinates with the terminal alkyne. Subsequent deprotonation, often assisted by a base, forms a copper acetylide intermediate.
-
Activation and Coordination: A second copper(I) ion coordinates to the first copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide complex. This complex then coordinates with the azide.
-
Cycloaddition: Within this multinuclear complex, the azide undergoes cycloaddition with the activated alkyne. This step proceeds through a six-membered copper metallacycle intermediate.
-
Protonolysis and Catalyst Regeneration: Ring contraction to a triazolyl-copper derivative is followed by protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.
Key Reaction Components
The success of a CuAAC reaction depends on the careful selection and preparation of its core components.
| Component | Role & Common Examples | Key Considerations |
| Alkyne | The "handle" for cycloaddition. Must be a terminal alkyne (R-C≡CH). | A wide variety of functional groups are tolerated on the R group. |
| Azide | The other reactive "handle" (R-N₃). | Organic azides are stable but should be handled with care as they can be energetic. |
| Copper(I) Source | The active catalyst. | Cu(I) is unstable and prone to oxidation. It is most commonly generated in situ from a Cu(II) salt and a reducing agent. Common sources include CuSO₄, Cu(I) iodide, or Cu(I) bromide. |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state and prevents oxidative homocoupling of the alkyne. | Sodium Ascorbate is the most widely used reducing agent. |
| Ligand | Stabilizes the Cu(I) oxidation state, accelerates the reaction rate, and reduces copper-mediated cytotoxicity in biological applications. | TBTA (Tris(benzyltriazolylmethyl)amine) is a common water-insoluble ligand. THPTA and BTTAA are water-soluble ligands ideal for bioconjugation. |
| Solvent | Medium for the reaction. | The reaction is robust and works in many solvents, including water, t-butanol, DMSO, and mixtures thereof. Aqueous conditions can even accelerate the reaction rate. |
Quantitative Reaction Parameters
The efficiency and rate of the CuAAC reaction are influenced by the choice of catalyst, ligand, and reaction conditions.
| Parameter | Value / Observation | Conditions / Notes | Citation |
| Rate Acceleration | 10⁷ - 10⁸ fold | Compared to the uncatalyzed thermal Huisgen cycloaddition. | |
| Typical Yields | Often > 95% | The reaction is highly efficient and typically proceeds to completion. | |
| pH Range | 4 - 12 | Demonstrates high tolerance to a wide range of pH conditions. | |
| Temperature | Room Temperature | The reaction proceeds readily at ambient temperatures, unlike the thermal variant which requires heating. | |
| Ligand Acceleration | ~50-fold faster | Observed with a specific histidine-based tetrapeptide ligand compared to the ligand-free process. | |
| Catalyst Loading | 0.05 - 1 mol% | Typically, only a catalytic amount of copper is required for the reaction to proceed efficiently. | |
| Reactant Concentration | 1 mM - 100 mM | Effective across a broad range of concentrations, from dilute bioconjugation conditions to more concentrated organic synthesis. |
Experimental Protocols
The following protocols provide detailed methodologies for common CuAAC applications. Optimization may be necessary depending on the specific substrates.
Protocol 1: General Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol is adapted for a small-scale synthesis using standard laboratory reagents.
1. Reagent Preparation:
-
Azide Solution: Prepare a 100 mM solution of the desired organic azide in a suitable solvent (e.g., DMSO).
-
Alkyne Solution: Prepare a 100 mM solution of the terminal alkyne in the same solvent.
-
Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
2. Reaction Procedure:
-
To a microcentrifuge tube or small vial, add the solvent (e.g., 400 µL of a 1:1 t-BuOH/water mixture).
-
Add 5 µL of the 100 mM azide solution (final concentration: 1 mM).
-
Add 5.5 µL of the 100 mM alkyne solution (1.1 equivalents).
-
Add 5 µL of the 100 mM CuSO₄ solution (1 mol%).
-
Initiate the reaction by adding 5 µL of the 1 M sodium ascorbate solution (10 mol%).
-
Close the tube to minimize oxygen exposure and stir or vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water (1 mL).
-
Extract the product with an organic solvent like ethyl acetate (3 x 2 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Bioconjugation of an Azide-Modified Molecule to an Alkyne-Labeled Protein
This protocol is designed for biological applications, using a water-soluble ligand to minimize cytotoxicity and enhance reaction efficiency in an aqueous environment.
1. Reagent Preparation:
-
Alkyne-Protein Solution: Prepare a solution of the alkyne-labeled protein in a suitable buffer (e.g., PBS) to a final concentration of ~1-2 mg/mL (~20-50 µM).
-
Azide-Cargo Solution: Prepare a 10 mM stock solution of the azide-functionalized molecule (e.g., a fluorescent dye) in DMSO.
-
Catalyst Premix: A few minutes before use, prepare a premix by combining a 20 mM CuSO₄ solution and a 100 mM THPTA ligand solution at a 1:5 ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA).
-
Sodium Ascorbate Solution: Prepare a 100 mM solution in water. This solution must be made fresh.
2. Reaction Procedure:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Alkyne-Protein solution (e.g., 450 µL).
-
Azide-Cargo solution (5 µL of 10 mM stock, for a final concentration of 100 µM).
-
-
Add the Catalyst Premix (e.g., 12.5 µL, for a final copper concentration of ~0.5 mM).
-
Add 25 µL of aminoguanidine (optional, to suppress side reactions with protein side chains).
-
Initiate the reaction by adding 25 µL of the fresh 100 mM sodium ascorbate solution.
-
Mix gently by inverting the tube several times.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
3. Work-up and Purification:
-
The labeled protein can be purified from excess reagents using methods appropriate for biomolecules, such as:
-
Size-exclusion chromatography (e.g., a desalting column).
-
Dialysis.
-
Precipitation (e.g., ethanol or acetone precipitation).
-
-
Analyze the final product using SDS-PAGE with fluorescence imaging (if a fluorescent azide was used) and/or mass spectrometry.
Applications in Drug Development and Research
The reliability and orthogonality of CuAAC have made it an indispensable tool in the pharmaceutical and life sciences.
-
Drug Discovery: Click chemistry facilitates the rapid synthesis of large compound libraries for high-throughput screening. The stable triazole ring can act as a bioisostere for amide bonds, improving the pharmacokinetic properties of peptide-based drugs.
-
Bioconjugation: It is widely used to attach probes, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and carbohydrates for imaging and diagnostic applications.
-
Antibody-Drug Conjugates (ADCs): CuAAC allows for the precise, site-specific attachment of cytotoxic drugs to antibodies, leading to more effective and less toxic cancer therapies.
-
Prodrugs and Drug Delivery: Click reactions are employed to link drugs to polymers, nanoparticles, or hydrogels, creating sophisticated drug delivery systems that can control the release and targeting of therapeutics.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG7-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, significantly influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers, in particular, are widely utilized to enhance the physicochemical properties of PROTACs.[1][2][3]
Azido-PEG7-alcohol is a versatile PEG-based linker that offers a balance of hydrophilicity and a defined length for optimal ternary complex formation. Its terminal azide and alcohol functionalities allow for sequential and modular PROTAC synthesis. The azide group is ideal for bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high efficiency and functional group tolerance.[4][5] This application note provides detailed protocols for the synthesis of PROTACs using this compound and presents quantitative data from relevant studies.
Advantages of this compound in PROTAC Synthesis
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.
-
Optimal Length and Flexibility: The 7-unit PEG chain provides a flexible spacer of a defined length, which is crucial for facilitating the productive formation of the POI-PROTAC-E3 ligase ternary complex.
-
Modular and Efficient Synthesis: The orthogonal reactivity of the azide and alcohol groups allows for a modular and convergent synthetic strategy. The azide group's participation in click chemistry ensures a high-yielding and reliable conjugation step.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can improve the pharmacokinetic properties of the resulting PROTAC.
Data Presentation
The following table summarizes quantitative data for PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling. While the specific linker is a PEG variant, this data illustrates the impact of linker composition on degradation efficiency.
| PROTAC | E3 Ligase Ligand | Linker Type | IRAK4 Binding (IC50, nM) | Degradation (Dmax) | DC50 (nM) |
| Compound 1 | VHL | PEG | 10 | >95% | 10 |
| Compound 2 | VHL | Carbon Chain | 8 | ~50% | >1000 |
| Compound 3 | CRBN | PEG | 12 | No Degradation | - |
| Compound 4 | IAP | PEG | 25 | No Degradation | - |
Data adapted from a study on IRAK4 PROTACs. The specific length of the PEG linker in "Compound 1" was not detailed as "PEG7" but represents a successful application of a PEG linker in achieving potent degradation.
Experimental Protocols
This section details the synthetic procedures for incorporating this compound into a PROTAC. The synthesis is typically a two-step process involving the initial functionalization of either the POI ligand or the E3 ligase ligand with the linker, followed by a click chemistry reaction.
Protocol 1: Functionalization of a Carboxylic Acid-Containing Ligand with this compound
This protocol describes the esterification of a ligand (warhead or E3 ligase ligand) containing a carboxylic acid with this compound.
Reagents and Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.2 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.5 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) with HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand-COOH in anhydrous DCM.
-
Add this compound, DCC (or EDC/HOBt), and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand-PEG7-Azide intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the azide-functionalized intermediate with an alkyne-modified partner.
Reagents and Materials:
-
Ligand-PEG7-Azide (1.0 eq)
-
Alkyne-functionalized partner (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent mixture (e.g., t-BuOH/H2O 1:1 or DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand-PEG7-Azide and the alkyne-functionalized partner in the chosen solvent system.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Characterize the final product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
PROTAC-Mediated Degradation of IRAK4
Caption: PROTAC-mediated degradation of IRAK4 disrupts innate immune signaling.
Experimental Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylated Compounds in Cell Culture
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to PEGylation in Cell Culture
Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely utilized in biomedical applications.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, imparts several advantageous properties crucial for cell culture and drug delivery research.[2] These benefits include enhanced water solubility, reduced non-specific protein adsorption, and decreased immunogenicity.[1][2] In cell culture, PEGylated compounds are instrumental in creating more biologically relevant environments and sophisticated delivery systems. Key applications include the formation of three-dimensional (3D) hydrogel scaffolds that mimic the native extracellular matrix, the modification of surfaces to prevent unwanted cell and protein adhesion, and the development of "stealth" nanoparticles for efficient drug and gene delivery. This document provides detailed application notes and protocols for these core uses of PEGylated compounds.
Application Note 1: 3D Cell Culture in PEG Hydrogels
Three-dimensional cell culture systems are increasingly replacing traditional 2D monolayers because they more accurately replicate the complex cell-cell and cell-matrix interactions found in vivo. PEG-based hydrogels are a versatile synthetic scaffold material, often referred to as a "blank slate" because they are inherently resistant to protein adsorption and cell adhesion. This allows researchers to introduce specific bioactive cues, such as adhesive ligands (e.g., RGD) or degradable crosslinks, to precisely control the cellular microenvironment. Photopolymerization is a common method to form these hydrogels, enabling the encapsulation of cells within the gel matrix under cytocompatible conditions.
Quantitative Data: Performance of PEG Hydrogels in 3D Culture
| Parameter | 2D Culture | 3D PEG Hydrogel Culture | Observation | Reference(s) |
| Cell Morphology | Flattened, monolayer | Spheroid/aggregate formation | 3D culture promotes morphologies closer to physiological conditions. | |
| Mineralization (Osteoblasts) | No mineralization | Mineralization observed in 20% PEGDM gels after 56 days | Higher density PEG hydrogels support osteoblast differentiation and function. | |
| Drug Resistance (A2058 Melanoma) | IC50 determined in 2D | Increased resistance to Daunorubicin | Cells in 3D spheroids often exhibit higher drug resistance, mimicking in vivo tumors. | |
| Cell Viability (NPC43 Cells) | Standard viability | Favorable colloidal stability and sustained drug release from PEG-PTX NPs | PEG hydrogels support long-term viability and are suitable for drug release studies. |
Experimental Protocol: 3D Cell Encapsulation in Photocrosslinked PEG Hydrogels
This protocol describes the encapsulation of cells within a hydrogel formed by the photopolymerization of PEG-dimethacrylate (PEGDM).
Materials:
-
PEG-dimethacrylate (PEGDM), MW 4000-8000 g/mol
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cell suspension at desired concentration (e.g., 1 x 10^6 cells/mL)
-
UV lamp (365 nm)
-
Sterile molds (e.g., PDMS)
Procedure:
-
Prepare Precursor Solution:
-
Under sterile conditions, dissolve the photoinitiator in PBS to a final concentration of 0.05% (w/v). Warm and vortex to fully dissolve.
-
Weigh the desired amount of PEGDM macromer. For a 10% (w/v) hydrogel, dissolve 100 mg of PEGDM per 1 mL of the photoinitiator solution.
-
Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.
-
-
Cell Encapsulation:
-
Centrifuge the desired number of cells and resuspend the pellet in a small volume of sterile culture medium.
-
Add the cell suspension to the sterile PEGDM precursor solution. Gently pipette to ensure a homogenous mixture. The final cell concentration will depend on the experimental design. Keep the solution on ice and protected from light.
-
-
Hydrogel Formation:
-
Pipette the cell-laden precursor solution into sterile molds of the desired shape and thickness (e.g., 5 mm diameter, 2.5 mm thick).
-
Expose the molds to UV light (365 nm) to initiate polymerization. The exposure time will depend on the UV lamp intensity and precursor solution concentration (typically 5-10 minutes).
-
-
Cell Culture:
-
Once crosslinked, gently remove the hydrogel scaffolds from the molds using sterile forceps.
-
Place each hydrogel into a well of a sterile culture plate.
-
Wash the hydrogels 2-3 times with sterile PBS or culture medium to remove any unreacted components.
-
Add fresh culture medium to each well and incubate under standard conditions (37°C, 5% CO2).
-
Change the medium every 2-3 days.
-
-
Analysis:
-
Cell viability can be assessed at various time points using live/dead staining assays (e.g., Calcein AM/Ethidium homodimer) and confocal microscopy.
-
Cell morphology and spheroid formation can be observed using phase-contrast microscopy.
-
Visualization: Workflow for 3D Cell Culture
References
Application Notes and Protocols for Azido-PEG7-alcohol in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of Azido-PEG7-alcohol in nanotechnology. This versatile bifunctional linker is instrumental in a variety of applications, including bioconjugation, drug delivery, and surface modification, primarily through "click" chemistry reactions. The inclusion of a seven-unit polyethylene glycol (PEG) spacer enhances water solubility and biocompatibility, making it an ideal component for biological applications.
Overview of this compound
This compound is a molecule featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH), connected by a flexible PEG linker. This structure allows for orthogonal chemical modifications, where the azide group can participate in highly specific click chemistry reactions, while the hydroxyl group can be used for other conjugation or surface attachment strategies.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₉N₃O₇ |
| Molecular Weight | 351.40 g/mol [1] |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents[2] |
| Purity | Typically >95% |
| Storage | Store at -20°C for long-term stability[2] |
Applications in Nanotechnology
The primary utility of this compound in nanotechnology stems from its ability to act as a bridge between different molecules or between molecules and surfaces. The azide group is particularly useful for "click" chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.
Bioconjugation via Click Chemistry
This compound is a key reagent for bioconjugation, the process of linking biomolecules such as proteins, peptides, or nucleic acids to other molecules.[3] The most common applications involve copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Drug Delivery Systems
This compound can be incorporated as a linker in various drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic profile of the conjugate.
In the context of PROTACs, this compound can serve as a building block for the linker that connects a target protein-binding ligand to an E3 ligase-binding ligand.
Surface Modification of Nanomaterials
The hydroxyl group of this compound can be used to anchor the molecule to the surface of various nanomaterials, such as gold nanoparticles or silica surfaces. This process introduces azide functionalities onto the surface, which can then be used for the subsequent attachment of biomolecules or other functional moieties via click chemistry. This is a powerful method for creating biocompatible and functionalized nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications using this compound. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for each specific application.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, DMSO, or a mixture)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in the chosen solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-modified molecule in the desired molar ratio (typically 1:1 to 1:1.5).
-
Add the solvent to achieve the desired final concentration.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or FTIR to observe the disappearance of the azide peak around 2100 cm⁻¹).
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.
-
Quantitative Data (Illustrative):
| Parameter | Typical Range | Notes |
| Reaction Time | 1 - 4 hours | Can be optimized based on reactants. |
| Temperature | Room Temperature | Higher temperatures can accelerate the reaction but may also lead to side reactions. |
| Yield | >90% | Highly dependent on the specific reactants and conditions. |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained cyclooctyne-modified molecule to this compound.
Materials:
-
This compound
-
Strained cyclooctyne-modified molecule (e.g., DBCO-functionalized)
-
Solvent (e.g., PBS, DMSO)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the strained cyclooctyne-modified molecule in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the strained cyclooctyne-modified molecule in the desired molar ratio (typically 1:1 to 1:1.5).
-
Add the solvent to achieve the desired final concentration.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by a suitable analytical technique.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted starting materials.
-
Quantitative Data (Illustrative):
| Parameter | Typical Range | Notes |
| Reaction Time | 2 - 12 hours | Generally slower than CuAAC. |
| Temperature | Room Temperature | Can be performed at physiological temperatures. |
| Yield | >85% | Highly dependent on the specific reactants and conditions. |
Protocol for Surface Modification of Gold Nanoparticles
This protocol describes the functionalization of gold nanoparticles with this compound, followed by bioconjugation.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Azido-PEG7-thiol (synthesized from this compound)
-
Ethanol
-
Deionized water
-
Alkyne-modified biomolecule
-
Click chemistry reagents (as per Protocol 3.1 or 3.2)
Procedure:
-
Synthesis of Azido-PEG7-thiol: The terminal hydroxyl group of this compound needs to be converted to a thiol group to enable strong binding to the gold surface. This can be achieved through standard chemical methods, for example, by tosylation followed by substitution with a thiolating agent.
-
Surface Functionalization:
-
Prepare a solution of Azido-PEG7-thiol in ethanol.
-
Add the Azido-PEG7-thiol solution to the aqueous solution of AuNPs and incubate for 24 hours at room temperature to allow for self-assembly of the thiol on the gold surface.
-
Purify the azide-functionalized AuNPs by centrifugation and resuspension in fresh ethanol or water to remove unbound thiol.
-
-
Bioconjugation:
-
Resuspend the azide-functionalized AuNPs in a suitable buffer.
-
Perform the click chemistry reaction with an alkyne-modified biomolecule following either the CuAAC (Protocol 3.1) or SPAAC (Protocol 3.2) procedure.
-
-
Final Purification:
-
Purify the bioconjugated AuNPs by centrifugation to remove excess reagents.
-
Characterization
The successful synthesis of this compound conjugates and functionalized nanoparticles should be confirmed by appropriate analytical techniques.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirmation of azide group and its disappearance after reaction. | A characteristic peak for the azide group around 2100 cm⁻¹. This peak will disappear upon successful click chemistry. |
| ¹H NMR Spectroscopy | Structural confirmation of the conjugate. | Appearance of new signals corresponding to the conjugated molecule and shifts in the PEG proton signals. |
| Mass Spectrometry | Determination of the molecular weight of the conjugate. | The measured mass should correspond to the expected mass of the product. |
| UV-Vis Spectroscopy | Characterization of gold nanoparticles. | The surface plasmon resonance peak of AuNPs may shift upon surface modification. |
| Dynamic Light Scattering (DLS) | Measurement of the size of nanoparticles. | An increase in the hydrodynamic diameter of the nanoparticles is expected after surface functionalization and bioconjugation. |
References
Application Notes and Protocols for Labeling Peptides with Azido-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules. Benefits of PEGylation include improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life. Azido-PEG7-alcohol is a heterobifunctional linker containing a terminal azide group and a terminal hydroxyl group. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is compatible with a wide range of functional groups found in peptides, making it an ideal method for creating well-defined peptide-PEG conjugates.[3][4]
These application notes provide a detailed protocol for the labeling of peptides with this compound using the CuAAC click chemistry reaction. The primary approach involves the reaction of the azide group on the this compound with a peptide that has been pre-functionalized with an alkyne group.
Principle of the Method
The core of this protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal azide of the this compound and a terminal alkyne incorporated into the peptide. This reaction forms a stable triazole linkage. The hydroxyl group on the this compound is generally not reactive under these conditions and serves to enhance the hydrophilicity of the resulting conjugate.
The overall workflow involves two main stages:
-
Preparation of an Alkyne-Modified Peptide: An alkyne functional group must be introduced into the peptide sequence. This can be achieved either by incorporating an alkyne-containing amino acid during solid-phase peptide synthesis (SPPS) or by post-synthesis modification of the peptide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is then reacted with this compound in the presence of a copper(I) catalyst to form the desired PEGylated peptide.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Alkyne-modified peptide | Custom synthesis | Substrate for PEGylation |
| This compound | Various | PEGylating agent |
| Copper(II) sulfate (CuSO4) | Sigma-Aldrich | Catalyst precursor |
| Sodium ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper(I)-stabilizing ligand |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | HPLC solvent |
| Deionized water (ddH2O) | In-house | Solvent and buffer preparation |
| Solid Phase Extraction (SPE) C18 cartridges | Waters | Desalting and purification |
| HPLC system with a C18 column | Various | Purification and analysis |
| Mass spectrometer | Various | Characterization |
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Peptide
Option A: Incorporation of an Alkyne-Containing Amino Acid during SPPS
This is the preferred method for site-specific labeling. An amino acid with an alkyne-containing side chain, such as L-Propargylglycine, can be incorporated at the desired position during standard Fmoc-based solid-phase peptide synthesis.
Option B: Post-Synthesis Modification of a Peptide
A peptide containing a reactive handle (e.g., a lysine residue or the N-terminus) can be modified with an alkyne-containing reagent. For example, the primary amine of a lysine residue can be reacted with an NHS-ester of an alkyne-containing carboxylic acid.
Protocol 2: Labeling of Alkyne-Modified Peptide with this compound via CuAAC
This protocol is a general guideline and may require optimization based on the specific peptide.
1. Reagent Preparation:
-
Alkyne-Peptide Stock Solution: Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or a suitable buffer.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
2. Labeling Reaction:
The following is a protocol for a 100 µL reaction. The reaction can be scaled up or down as needed.
| Reagent | Volume (µL) | Final Concentration | Molar Excess (relative to peptide) |
| Alkyne-Peptide (10 mM) | 10 | 1 mM | 1x |
| This compound (100 mM) | 5 | 5 mM | 5x |
| CuSO4 (100 mM) | 1 | 1 mM | 1x |
| THPTA (100 mM) | 2 | 2 mM | 2x |
| Sodium Ascorbate (1 M) | 5 | 50 mM | 50x |
| Deionized Water | 77 | - | - |
| Total Volume | 100 |
Procedure:
-
In a microcentrifuge tube, combine the alkyne-peptide stock solution and deionized water.
-
Add the this compound stock solution and mix gently.
-
In a separate tube, premix the CuSO4 and THPTA stock solutions. Let this mixture sit for 2-3 minutes.
-
Add the CuSO4/THPTA mixture to the peptide/PEG solution and mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Mix the reaction gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
3. Purification of the PEGylated Peptide:
-
Solid Phase Extraction (SPE): For desalting and initial purification, an SPE C18 cartridge can be used.
-
Condition the cartridge with methanol or acetonitrile, followed by equilibration with 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted this compound and other water-soluble reagents.
-
Elute the PEGylated peptide with a solution of 0.1% TFA in 50-80% acetonitrile.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity product, RP-HPLC is recommended. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The PEGylated peptide will have a longer retention time than the unlabeled peptide.[5]
4. Characterization of the PEGylated Peptide:
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed molecular weight should correspond to the calculated molecular weight of the PEGylated peptide.
-
RP-HPLC: Assess the purity of the final product by analytical RP-HPLC.
Data Presentation
Table 1: Reaction Components and Stoichiometry
| Component | Role | Stock Concentration | Molar Excess (relative to peptide) |
| Alkyne-Modified Peptide | Substrate | 10 mM | 1x |
| This compound | PEGylating Agent | 100 mM | 5x |
| CuSO4 | Catalyst Precursor | 100 mM | 1x |
| THPTA | Ligand | 100 mM | 2x |
| Sodium Ascorbate | Reducing Agent | 1 M | 50x |
Table 2: Example HPLC Gradient for Purification
| Time (min) | % Solvent A (0.1% TFA in H2O) | % Solvent B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 15 | 85 |
| 40 | 15 | 85 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Mandatory Visualizations
Caption: Workflow for labeling a peptide with this compound.
Caption: Decision workflow for the CuAAC reaction and purification.
References
Surface Modification Using Azido-PEG7-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of various materials using Azido-PEG7-alcohol. This bifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the attachment of molecules through "click chemistry." The inclusion of a seven-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces non-specific protein adsorption, and improves the biocompatibility of modified surfaces.[1][2][3]
Introduction to this compound in Surface Modification
This compound is a versatile reagent featuring a terminal azide group (-N3) and a terminal hydroxyl group (-OH) separated by a flexible PEG7 spacer.[4][5] This structure allows for a two-step modification strategy. The hydroxyl group can be used to anchor the PEG linker to a surface, while the azide group is available for subsequent covalent attachment of alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.
Key Advantages of this compound:
-
Biocompatibility: The PEG spacer minimizes immune responses and non-specific interactions with biological components.
-
Reduced Non-Specific Binding: PEGylated surfaces are known to resist protein and cell adhesion, which is critical for medical devices and in vivo applications.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of modified materials in aqueous environments.
-
Versatile "Click" Chemistry Handle: The azide group provides a bioorthogonal reactive site for the specific attachment of a wide range of molecules.
Physicochemical and Technical Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C14H29N3O7 | |
| Molecular Weight | 351.40 g/mol | |
| Appearance | Colorless to light yellow oil or solid | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C in a dry, dark place. | |
| Key Functional Groups | Terminal Azide (-N3) for click chemistry; Terminal Hydroxyl (-OH) for surface attachment/derivatization. |
Experimental Protocols
This section provides detailed protocols for the surface modification of nanoparticles and planar surfaces using this compound.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface. The hydroxyl end of the this compound is first activated, for example by conversion to an N-hydroxysuccinimide (NHS) ester, to react with the surface amines.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer nanoparticles)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or centrifugal filtration units for purification
Workflow for Nanoparticle Functionalization:
Caption: Workflow for functionalizing amine-terminated nanoparticles.
Procedure:
-
Activation of this compound (Preparation of Azido-PEG7-NHS ester):
-
In a dry glass vial, dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Add a 20 to 50-fold molar excess of the freshly prepared Azido-PEG7-NHS ester solution to the nanoparticle suspension. The volume of the organic solvent should not exceed 5-10% of the total reaction volume to prevent nanoparticle aggregation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching and Purification:
-
To quench the reaction and deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the azide-functionalized nanoparticles by either dialysis against the Reaction Buffer (with several buffer changes over 24-48 hours) or by repeated washing steps using centrifugal filtration units.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Functionalized Surface
This protocol outlines the general procedure for attaching an alkyne-containing molecule (e.g., a peptide, drug, or fluorescent dye) to the azide-functionalized surface prepared in Protocol 1.
Materials:
-
Azide-functionalized surface (e.g., nanoparticles or a planar substrate)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water) (optional, but recommended to stabilize the Cu(I) catalyst and protect biomolecules)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Workflow for CuAAC Reaction:
Caption: General workflow for a CuAAC "click" reaction.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, combine the azide-functionalized surface and the alkyne-containing molecule in the Reaction Buffer. The molar ratio of the alkyne-molecule to the estimated surface azide groups should typically be in excess (e.g., 2-10 fold) to ensure complete reaction.
-
(Optional but recommended) Prepare a premix of CuSO4 and THPTA ligand by adding the THPTA solution to the CuSO4 solution. A 5:1 ligand to copper ratio is often used. Add this premix to the reaction mixture. The final concentration of CuSO4 is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by appropriate analytical techniques if a fluorescent alkyne is used.
-
-
Purification:
-
Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts. For nanoparticles, dialysis or centrifugal filtration are suitable methods. For soluble bioconjugates, size-exclusion chromatography may be necessary.
-
Characterization of Modified Surfaces
The successful modification of surfaces with this compound and subsequent bioconjugation can be confirmed using a variety of surface-sensitive analytical techniques.
| Characterization Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. Successful PEGylation can be confirmed by an increase in the C and O signals and a decrease in the substrate signal. The presence of the azide group can be detected by a characteristic N 1s peak. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the characteristic azide stretch (around 2100 cm⁻¹) and the ether bonds of the PEG chain. |
| Contact Angle Measurement | A decrease in the water contact angle indicates an increase in surface hydrophilicity, consistent with successful PEGylation. |
| Atomic Force Microscopy (AFM) | Can be used to visualize the morphology of the modified surface. An increase in surface roughness or the formation of a distinct layer can indicate successful modification. |
| Dynamic Light Scattering (DLS) | For nanoparticles, an increase in the hydrodynamic diameter is indicative of the successful grafting of the PEG chains. |
| Zeta Potential | Changes in the surface charge of nanoparticles upon modification can be measured by zeta potential, providing evidence of successful surface functionalization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For soluble polymers or dispersible nanoparticles, NMR can be used to confirm the presence of the PEG and azide functional groups. |
Applications in Research and Drug Development
The ability to create well-defined, biocompatible surfaces with specific functionalities opens up a wide range of applications:
-
Targeted Drug Delivery: Nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) via an this compound linker can be used to deliver therapeutic agents to specific cells or tissues.
-
Medical Implants and Devices: Coating the surfaces of medical implants with this compound can improve their biocompatibility and reduce the risk of biofouling and immune reactions.
-
Biosensors: The specific immobilization of capture probes (e.g., antibodies, nucleic acids) on sensor surfaces allows for the development of highly sensitive and specific diagnostic devices.
-
Cell Culture: Modifying cell culture substrates can be used to control cell adhesion and behavior, creating more in vivo-like environments for research.
-
Proteomics and Genomics: The immobilization of proteins or DNA onto microarrays or beads for high-throughput screening and analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Incomplete activation of this compound- Insufficient molar excess of the PEG reagent- Steric hindrance on the surface | - Ensure anhydrous conditions for the activation step- Increase the molar excess of the activated PEG reagent- Optimize reaction time and temperature |
| Nanoparticle Aggregation | - High concentration of organic solvent- Inappropriate buffer conditions (pH, ionic strength) | - Keep the organic solvent concentration below 10%- Screen different buffers to find optimal conditions for nanoparticle stability |
| Low "Click" Reaction Yield | - Inactive copper catalyst (oxidized to Cu(II))- Degradation of sodium ascorbate- Inaccessible azide groups | - Use a stabilizing ligand like THPTA- Always use freshly prepared sodium ascorbate solution- Ensure the PEG spacer is long enough to make the azide accessible |
| Cell Toxicity in Biological Assays | - Residual copper catalyst | - Thoroughly purify the final conjugate to remove all traces of copper. Consider using copper-free click chemistry methods if toxicity is a persistent issue. |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Azido-PEG20-Alcohol - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This powerful ligation chemistry has found widespread use in drug discovery, bioconjugation, and materials science due to its reliability, high yields, and tolerance of a wide range of functional groups and reaction conditions.[1][2][3] The reaction can be performed in various solvents, including water, and across a broad pH range (pH 4-11), making it highly versatile for biological applications.
Experimental Components and Considerations
A successful CuAAC reaction requires the careful selection of several key components:
-
Azide and Alkyne: These are the core reactants. The reaction is highly efficient for terminal alkynes. Both primary, secondary, and tertiary azides react well.
-
Copper(I) Catalyst: The active catalyst is the Cu(I) ion. This can be supplied directly from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.
-
Reducing Agent: Sodium ascorbate is the most widely used reducing agent to generate and maintain the catalytically active Cu(I) oxidation state from a Cu(II) precursor.
-
Ligand: Accelerating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate. Tris(triazolylmethyl)amine ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) and the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly employed. The choice of ligand can be critical, with some performing better in organic solvents and others in aqueous media.
-
Solvent: The choice of solvent depends on the solubility of the substrates. Common solvents include t-BuOH/H₂O mixtures, DMF, DMSO, and water for biological applications.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for setting up a CuAAC reaction.
Caption: A generalized experimental workflow for a CuAAC reaction.
The Catalytic Cycle
The catalytic cycle of the CuAAC reaction is generally understood to proceed through the formation of a copper(I) acetylide intermediate. While the exact mechanism can involve mono- or dinuclear copper species, a widely accepted pathway is depicted below.
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the solution-phase synthesis of 1,4-disubstituted triazoles from small molecule azides and alkynes.
Materials and Reagents:
-
Azide (1.0 equivalent)
-
Alkyne (1.0–1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate microcentrifuge tube, prepare a catalyst premix by combining CuSO₄ (e.g., from a 20 mM stock in water) and the ligand (e.g., from a 50 mM stock in water) in a 1:5 molar ratio. For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the solution of the azide and alkyne. The final concentration of copper is typically in the range of 0.1 to 2 mol%.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., from a 100 mM stock in water). The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated using standard purification techniques such as extraction, precipitation, or column chromatography.
Protocol 2: Bioconjugation to a Protein
This protocol is adapted for labeling proteins or other biomolecules containing an azide or alkyne functional group.
Materials and Reagents:
-
Protein solution (e.g., 10-50 µM in a suitable buffer, pH 7-8)
-
Azide- or alkyne-functionalized probe (2-10 fold molar excess over the protein)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aminoguanidine (optional, to intercept byproducts of ascorbate oxidation)
Procedure:
-
To the protein solution, add the azide- or alkyne-functionalized probe to the desired final concentration.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 500 µM, respectively. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe solution.
-
If using, add aminoguanidine to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
The labeled protein can be purified from excess reagents using size exclusion chromatography, dialysis, or spin filtration.
Quantitative Data Summary
The efficiency of the CuAAC reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table provides a summary of representative quantitative data from various sources to illustrate the impact of different parameters.
| Reactants | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl azide, Phenylacetylene | 0.5 (CuBr) | 0.5 (NHC-based) | Neat | 0.08 | >99 | |
| Benzyl azide, Phenylacetylene | 2 (CuSO₄) | 2 (Ligand 7) | 80% DMSO / 20% H₂O | N/A | N/A | |
| Phenyl azide, Phenylacetylene | 0.5 (CuBr) | 0.5 (NHC-based) | Neat | 0.5 | >99 | |
| Various azides and alkynes | 0.5 (MOF-supported) | N/A | t-BuOH-H₂O (2:1) | 7 | ~100 | |
| Bioconjugation Model: Propargyl alcohol, Azide 3 | 0.25 mM (CuSO₄) | 1.25 mM (THPTA) | Aqueous Buffer | 1 | N/A | |
| Bioconjugation: Alkyne-protein, Azide-cargo | 57.8 µM (CuSO₄) | 289 µM (Ligand 1) | Aqueous Buffer | 1 | N/A |
Note: N/A indicates that the specific value was not provided in the cited source, which may have focused on reaction rates or other kinetic parameters. The rate of the CuAAC reaction can be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal process.
Applications in Drug Development
The CuAAC reaction is a powerful tool in drug discovery and development. Its applications are diverse and include:
-
Lead Discovery and Optimization: Rapidly synthesizing libraries of compounds for high-throughput screening.
-
Bioconjugation: Attaching drugs to targeting moieties such as antibodies or peptides to create antibody-drug conjugates (ADCs).
-
Development of Probes and Diagnostics: Creating fluorescent probes for imaging and diagnostic applications.
-
In situ Synthesis: Designing drugs that can be synthesized at the target site, potentially reducing off-target toxicity.
The logical relationships in these applications are illustrated in the diagram below.
Caption: Logical relationships in CuAAC applications for drug development.
References
Preparing Stock Solutions of Azido-PEG7-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azido-PEG7-alcohol is a versatile, bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1] Its structure incorporates a terminal azide group, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This combination of functionalities makes it an invaluable tool for researchers in various fields.
The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise and stable conjugation of this compound to alkyne-modified molecules such as proteins, peptides, and surfaces.[4]
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is attached to.[5] PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their stability, reducing immunogenicity, and extending their circulation half-life.
The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the creation of more complex architectures or for attachment to surfaces. This trifunctional potential makes this compound a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target-binding ligand and an E3 ligase ligand.
Proper preparation of stock solutions is critical to ensure the integrity and reactivity of this compound for downstream applications. The following sections provide a detailed protocol for preparing and storing these solutions, along with important safety considerations.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 351.4 g/mol | |
| Molecular Formula | C14H29N3O7 | |
| CAS Number | 1274892-60-2 | |
| Purity | Typically >95% | |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |
| Solubility | Water, DMSO, DMF, Dichloromethane (DCM) | |
| Storage (Solid) | -20°C, desiccated | |
| Storage (Stock Solution) | -20°C for up to one month |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many bioconjugation and click chemistry reactions.
Materials
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Argon or nitrogen gas (optional, for inert atmosphere)
Equipment
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound, which can affect its stability.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. The formula to use is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 351.4 g/mol = 3.514 mg
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound into a pre-weighed microcentrifuge tube or amber vial. Use non-metallic spatulas to handle the compound.
-
Dissolution: a. Add the desired volume of anhydrous DMSO to the tube containing the this compound. b. Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.
-
Inert Atmosphere (Optional but Recommended): For long-term stability, it is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing. This displaces oxygen and moisture.
-
Labeling and Storage: a. Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. b. Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stored properly, the solution should be stable for up to one month.
Safety and Handling Precautions
-
Azide Hazard: Azido compounds are potentially explosive and can form highly sensitive and explosive metal azides with certain metals (e.g., copper, lead, brass, silver). Avoid contact with metal spatulas, and do not dispose of azide-containing solutions down drains that may have lead or copper plumbing.
-
Toxicity: Azides are acutely toxic. Handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound.
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to your institution's guidelines. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
Visualizations
Caption: Experimental workflow for preparing a stock solution of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 5. safety.pitt.edu [safety.pitt.edu]
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG7-alcohol click reactions
Welcome to the Technical Support Center for Azido-PEG7-alcohol click reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound click reaction?
Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry, can stem from several factors. The most frequent issues include:
-
Catalyst Inactivation: The active catalyst is the copper(I) ion. Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of reaction failure. This can happen due to the presence of oxygen in the reaction mixture.
-
Impure Reagents: The purity of your this compound, the alkyne-containing molecule, and solvents is crucial. Contaminants can interfere with the catalyst or participate in side reactions.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the concentrations of reactants and catalyst need to be optimized for your specific substrates.
-
Ligand Issues: The choice and concentration of the ligand used to stabilize the Cu(I) catalyst can significantly impact the reaction rate and yield.[1][2] Insufficient ligand or an inappropriate ligand can lead to catalyst precipitation or inactivation.
-
Side Reactions: Unwanted side reactions, such as the oxidative homocoupling of the alkyne starting material, can consume reactants and reduce the yield of the desired product.[3]
-
Inadequate Purification: The final product may be lost during purification steps, leading to an apparent low yield. It is also possible that unreacted starting materials are co-eluting with the product, making the yield appear lower than it is.
Q2: My reaction isn't working at all. What are the initial troubleshooting steps?
If you observe no product formation, consider the following critical checks:
-
Verify Reagent Integrity: Confirm the identity and purity of your starting materials (this compound and your alkyne) using appropriate analytical techniques like NMR or mass spectrometry. Ensure they have not degraded during storage.
-
Check Your Catalyst System: Prepare your Cu(I) catalyst solution freshly. If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and added in sufficient excess.[1]
-
Degas Your Solvents: Oxygen is detrimental to the Cu(I) catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the catalyst.[4]
-
Review Your Protocol: Double-check all reagent concentrations and the order of addition. For instance, it is often recommended to add the copper catalyst last to the mixture of the azide, alkyne, and ligand.
Q3: How can I optimize my reaction conditions to improve the yield?
Optimization is key to a successful click reaction. Here are several parameters you can adjust:
-
Catalyst and Ligand: The combination of the copper source and a stabilizing ligand is critical. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. The ratio of copper to ligand should be optimized; typically, a slight excess of the ligand is used.
-
Solvent System: While CuAAC reactions are known for their compatibility with various solvents, the choice of solvent can influence reaction rates. Protic solvents like water, t-butanol, and ethanol, often in mixtures with organic solvents like DMSO or DMF, are commonly used.
-
Temperature: Most click reactions proceed efficiently at room temperature. However, for sterically hindered substrates or less reactive partners, gentle heating (e.g., 35-60°C) might be necessary to increase the reaction rate.
-
Reaction Time: Reaction times can vary from a few minutes to 24 hours or longer. Monitor the reaction progress using techniques like TLC, LC-MS, or HPLC to determine the optimal reaction time.
-
pH: The reaction is generally robust over a pH range of 4 to 12. However, the optimal pH may depend on the stability of your substrates.
Quantitative Data Summary
The following tables summarize quantitative data on how different reaction parameters can influence the yield of a click reaction.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
| Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| CuSO₄/Na-Ascorbate | TBTA | tBuOH/H₂O (1:1) | 25 | 12 | >95 |
| CuI | None | THF | 25 | 24 | 85 |
| CuI | PMDTA | THF | 25 | 24 | 73 |
| Cu(OAc)₂/L-ascorbic acid | None | DMF/H₂O (1:1) | 60 | 1 | High (not quantified) |
This table is a compilation of representative data and actual yields will vary based on the specific substrates.
Table 2: Influence of Reaction Conditions on Yield for a PEG-Coumarin Conjugate
| Pressure (bar) | Catalyst/Alkyne Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32 |
| 130 | 0.5 | 35 | 48 | 87.14 |
Data from a study optimizing the synthesis of a PEG-coumarin conjugate in supercritical CO₂.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
-
In a suitable flask, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a degassed solvent mixture (e.g., 1:1 v/v t-butanol and water).
-
Add the copper-stabilizing ligand (e.g., TBTA, 0.1 equivalents).
-
In a separate vial, prepare a fresh solution of the reducing agent (e.g., sodium ascorbate, 5 equivalents) in degassed water.
-
In another vial, prepare a solution of the copper(II) sulfate (CuSO₄, 0.05 equivalents) in degassed water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture should turn a light yellow or green color.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the product can be purified by an appropriate method (see Protocol 2).
Protocol 2: Purification of the PEGylated Product by Size-Exclusion Chromatography (SEC)
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
If necessary, dilute the remaining aqueous solution with a suitable buffer for SEC.
-
Load the solution onto an SEC column (e.g., Sephadex G-25) that has been pre-equilibrated with the desired mobile phase (e.g., PBS or water).
-
Elute the product with the mobile phase, collecting fractions.
-
Analyze the fractions by UV-Vis spectroscopy (if one of the components has a chromophore) or another appropriate method (e.g., HPLC) to identify the fractions containing the purified product.
-
Pool the product-containing fractions and lyophilize or concentrate them to obtain the purified PEGylated molecule. Ion-exchange chromatography can also be an effective purification method.
Protocol 3: Determination of Reaction Yield by HPLC
-
Prepare a standard curve using a known concentration of a pure sample of the expected product.
-
Inject a known volume of the crude reaction mixture into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis, ELSD, or CAD).
-
Develop a gradient elution method that effectively separates the product from the starting materials and any side products.
-
Integrate the peak area of the product in the chromatogram of the reaction mixture.
-
Calculate the concentration of the product in the reaction mixture using the standard curve.
-
Determine the final yield of the reaction based on the initial amount of the limiting reagent.
Visualizations
Below are diagrams to help visualize key aspects of the this compound click reaction troubleshooting process.
Caption: A troubleshooting workflow for addressing low yield in click reactions.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Azido-PEG7-alcohol Conjugates
Welcome to the Technical Support Center for Azido-PEG7-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the solubility of your PEGylated compounds. Below, you will find a comprehensive set of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers?
A1: Yes, this compound itself is an aqueous-soluble PEGylation reagent. It is also soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). Solubility issues typically arise after it has been conjugated to another molecule, particularly one that is hydrophobic. The overall solubility of the resulting conjugate is determined by the combined physicochemical properties of both the PEG linker and the attached molecule.
Q2: Why is my this compound conjugate poorly soluble in my desired aqueous buffer?
A2: Poor aqueous solubility of your conjugate is likely due to the properties of the molecule you have attached to the this compound. If the conjugated molecule is large and hydrophobic, it can overpower the solubilizing effect of the relatively short PEG7 chain. Other factors that can contribute to poor solubility include the pH of the solution, high conjugate concentration, and high ionic strength of the buffer, which can lead to a "salting-out" effect.
Q3: What is the first step I should take to improve the solubility of my conjugate?
A3: A common and effective first step is to use a co-solvent approach. This involves initially dissolving your conjugate in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution can then be added dropwise to your vigorously stirred aqueous buffer to achieve the final desired concentration. This method helps to prevent the immediate precipitation of the hydrophobic conjugate upon contact with the aqueous environment.
Q4: Can adjusting the pH of my buffer improve the solubility of my conjugate?
A4: Absolutely. If your conjugated molecule has ionizable functional groups (e.g., carboxylic acids or amines), the pH of the solution is a critical factor. For molecules with acidic groups, increasing the pH above their pKa will deprotonate them, making them more polar and increasing their water solubility. Conversely, for molecules with basic groups, decreasing the pH below their pKa will protonate them, leading to increased solubility. It is crucial to consider the pH stability of your entire conjugate when making these adjustments.
Q5: Are there any additives that can help to prevent aggregation and improve solubility?
A5: Yes, certain excipients can act as stabilizing agents to prevent aggregation. For protein conjugates, sugars like sucrose and trehalose, or polyols such as sorbitol and glycerol can be beneficial. Amino acids like arginine and glycine are also known to suppress protein aggregation. In some cases, low concentrations of non-ionic surfactants, for example, Polysorbate 20, can help to prevent surface-induced aggregation.
Q6: Can I use heat or sonication to help dissolve my conjugate?
A6: Gentle warming (e.g., to 30-40°C) and brief, gentle sonication can be effective in aiding dissolution and breaking up small aggregates. However, it is important to proceed with caution, as excessive heat or prolonged sonication can potentially degrade your conjugate, especially if it is a sensitive biomolecule like a protein or antibody.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.
Problem: The conjugate powder does not dissolve in the aqueous buffer.
| Possible Cause | Recommended Solution(s) |
| Highly Hydrophobic Conjugate | The conjugated molecule is dominating the solubility profile. |
| Solution 1: Co-Solvent Method. Use a minimal amount of a water-miscible organic solvent (DMSO, DMF) to create a concentrated stock solution (e.g., 20-100 mg/mL). Add this stock solution dropwise to the vigorously stirred aqueous buffer. Aim for a final organic solvent concentration of less than 5% (v/v) to minimize effects on biological assays.[1] | |
| Solution 2: Use of Surfactants. Incorporate a low concentration (e.g., 0.01-0.05% v/v) of a non-ionic surfactant like Polysorbate 20 into your buffer to aid in solubilization.[2] | |
| Incorrect pH | The pH of the buffer is not optimal for the ionization state of the conjugate. |
| Solution: pH Adjustment. If your conjugate has ionizable groups, systematically test a range of pH values for your buffer. For acidic conjugates, try a buffer with a pH above the pKa. For basic conjugates, use a buffer with a pH below the pKa. | |
| Concentration Exceeds Solubility Limit | You are attempting to dissolve the conjugate at a concentration that is too high. |
| Solution: Reduce Concentration. Start by preparing a more dilute solution. You can perform a solubility test with a small amount of material to determine the approximate solubility limit in your chosen buffer. |
Problem: The solution becomes cloudy or forms a precipitate after initial dissolution.
| Possible Cause | Recommended Solution(s) |
| Aggregation | The conjugate molecules are self-associating and aggregating in the aqueous environment. |
| Solution 1: Add Aggregation Suppressors. For protein conjugates, add stabilizing excipients to your buffer. Common examples include sucrose (5-10% w/v) or arginine (50-100 mM).[2] | |
| Solution 2: Optimize Temperature. Perform the dissolution and subsequent experiments at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[2] | |
| "Salting Out" | High salt concentration in the buffer is reducing the solubility of the conjugate. |
| Solution: Reduce Ionic Strength. Try dissolving the conjugate in a buffer with a lower salt concentration. You can also start by dissolving it in pure water and then adding a concentrated buffer stock to reach the desired final buffer composition. | |
| Slow Precipitation | The conjugate is kinetically trapped in a soluble state but is slowly precipitating over time. |
| Solution: Use Freshly Prepared Solutions. Prepare your conjugate solutions immediately before use to minimize the time for precipitation to occur. |
Quantitative Data Summary
The solubility of this compound conjugates is highly dependent on the specific molecule attached. The following table provides some general guidelines and examples found in experimental protocols.
| Solvent/Formulation | Concentration Range | Notes |
| DMSO or DMF (Stock Solution) | 20 - 100 mg/mL | For creating a concentrated stock of a hydrophobic conjugate before dilution into an aqueous buffer.[1] |
| Aqueous Buffer with <5% Co-solvent | Dependent on conjugate | The final concentration of the organic co-solvent should be minimized to avoid interference with biological experiments. |
| Formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | ≥ 2.5 mg/mL | A specific formulation example for achieving a clear solution of a PROTAC linker. |
| Aqueous Buffer with Stabilizing Excipients | Dependent on conjugate | The addition of excipients like sucrose or arginine can enhance solubility and prevent aggregation. |
Experimental Protocols
Protocol 1: Co-Solvent Method for Solubilization
This protocol is recommended for conjugates that are poorly soluble in aqueous buffers alone.
-
Weigh the Conjugate: Accurately weigh the desired amount of your this compound conjugate into a suitable vial.
-
Prepare a Concentrated Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial to completely dissolve the conjugate. Aim for a high concentration, for example, 20-100 mg/mL.
-
Prepare the Aqueous Buffer: In a separate, larger container, place the required volume of your final aqueous buffer.
-
Combine the Solutions: While vigorously stirring or vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to facilitate rapid dispersion and prevent precipitation.
-
Final Concentration: Ensure the final volume percentage of the organic co-solvent is as low as possible, ideally below 5%. If the solution remains cloudy, the solubility limit in that buffer system has likely been exceeded.
Protocol 2: pH Adjustment for Solubilization of Ionizable Conjugates
This protocol is for conjugates containing acidic or basic functional groups.
-
Initial Suspension: Weigh your conjugate and add a portion of your desired buffer (or deionized water) to create a suspension. Do not add the full volume of buffer yet.
-
pH Adjustment: While gently stirring the suspension, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise. Monitor the pH of the solution continuously.
-
Dissolution: Continue adding the acid or base until the conjugate fully dissolves. For many conjugates with carboxylic acid groups, the powder will dissolve as the pH increases.
-
Final Volume and pH Check: Once the conjugate is dissolved, add the remaining buffer to reach the final target concentration. Verify the final pH of the solution and adjust if necessary.
-
Optional Sonication: A brief and gentle sonication can be used to break up any remaining micro-aggregates.
Troubleshooting Logic Diagram
The following diagram outlines a logical progression for troubleshooting solubility issues.
References
Technical Support Center: Azide-Alkyne Cycloaddition
Welcome to the Technical Support Center for Azide-Alkyne Cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your azide-alkyne cycloaddition experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II). Ensure the use of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[1][2] Consider using a copper(I) stabilizing ligand such as THPTA or TBTA to prevent oxidation.[3] |
| Poor Reagent Quality | Verify the purity and stability of your azide and alkyne starting materials. Azides can be sensitive to reduction, and alkynes can undergo degradation. |
| Incompatible Buffer System | Buffers containing chelating agents (e.g., Tris) or high concentrations of chloride can interfere with the copper catalyst.[4] Phosphate, HEPES, or MOPS buffers are generally recommended.[4] |
| Insufficient Reactant Concentration | For bimolecular reactions, low concentrations can lead to slow reaction rates. If possible, increase the concentration of one or both reactants. |
Problem: Significant Side Product Formation
| Side Reaction | Mitigation Strategy |
| Oxidative Homocoupling (Glaser Coupling) | This reaction leads to the formation of diynes from the terminal alkyne. To minimize this, perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. The use of sodium ascorbate also helps by rapidly reducing any dissolved oxygen. |
| Oxidation of Biomolecules | Copper ions can catalyze the oxidation of sensitive amino acid residues such as cysteine, methionine, histidine, and arginine, especially in the presence of a reducing agent. The use of copper-stabilizing ligands can limit this damage. Reducing the reaction time and temperature can also be beneficial. |
| Reaction with Ascorbate Byproducts | The oxidation product of ascorbate, dehydroascorbate, can react with arginine and lysine side chains. Adding a scavenger like aminoguanidine can help suppress these side reactions. |
| Formation of Bis-triazoles | Under low reagent concentrations, a bis-triazole can sometimes form through oxidative coupling of the triazolylcopper intermediate. Optimizing reactant concentrations can help minimize this. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Low Reactivity of Cyclooctyne | The reaction rate of SPAAC is highly dependent on the structure and ring strain of the cyclooctyne. Consider using a more reactive cyclooctyne derivative such as DBCO, BCN, or DIBAC if your current one is too slow. |
| Steric Hindrance | Bulky substituents on either the azide or the cyclooctyne can slow down the reaction. If possible, redesign your substrates to minimize steric clash. |
| Low Reactant Concentration | As with CuAAC, increasing the concentration of the reactants can improve the reaction rate. |
| Suboptimal Temperature | While many SPAAC reactions proceed at room temperature, gently increasing the temperature can sometimes accelerate the reaction, provided your biomolecules are stable under those conditions. |
Problem: Observation of Multiple Products
| Potential Cause | Recommended Solution |
| Reaction with Other Functional Groups | While generally bioorthogonal, some highly reactive cyclooctynes can react with other nucleophiles, particularly thiols from cysteine residues. Lowering the reaction temperature and time can increase selectivity. |
| Impure Starting Materials | Ensure the purity of both the azide and cyclooctyne reagents before starting the reaction. Purification via HPLC or other chromatographic methods may be necessary. |
| Isomerization of Cyclooctyne | Some cyclooctyne reagents may exist as a mixture of isomers, which could potentially lead to different product peaks in your analysis. |
Frequently Asked Questions (FAQs)
CuAAC
-
Q1: What is the optimal ratio of copper to ligand for CuAAC? A1: A common starting point is a 1:5 ratio of copper to ligand (e.g., 0.1 mM CuSO4 and 0.5 mM THPTA). However, this can be optimized depending on the specific substrates and reaction conditions. The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.
-
Q2: Can I perform CuAAC reactions in the presence of cells? A2: The copper catalyst is known to be cytotoxic, which limits the application of CuAAC in living systems. However, the use of water-soluble ligands like THPTA can reduce the toxicity by chelating the copper and has been used for labeling live cells with high efficiency. For in vivo applications, SPAAC is generally the preferred method.
-
Q3: How can I remove the copper catalyst after the reaction? A3: Residual copper can be removed by washing the organic solution with an aqueous solution of a chelating agent like EDTA or ammonia. For biomolecules, size-exclusion chromatography or dialysis are effective methods.
SPAAC
-
Q4: Why is SPAAC considered "copper-free"? A4: SPAAC utilizes cyclooctynes with high ring strain. The release of this strain provides the driving force for the cycloaddition to occur without the need for a metal catalyst, thus avoiding the cytotoxicity associated with copper.
-
Q5: Are there any side reactions to be aware of in SPAAC? A5: SPAAC is generally considered to have fewer side reactions than CuAAC. However, some highly reactive cyclooctynes can react with thiols. It is also important to use pure reagents to avoid side products.
-
Q6: Does SPAAC produce a single regioisomer? A6: The uncatalyzed Huisgen 1,3-dipolar cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers. Similarly, SPAAC is generally not regiospecific and can produce a mixture of regioisomers.
Quantitative Data
Table 1: Extent of Copper-Mediated Oxidation on a Model Protein (BSA)
The following table summarizes the degree of oxidation observed on Bovine Serum Albumin (BSA) under typical CuAAC conditions. This data is illustrative of the potential for oxidative side reactions.
| Reaction Condition | Observed Oxidation (%) |
| BSA + CuSO4 + Ascorbate | 15 - 65% |
| BSA + CuSO4 | No significant oxidation |
| BSA + Ascorbate | No significant oxidation |
Data adapted from studies on copper-mediated oxidation. The extent of oxidation can vary significantly depending on the protein, buffer, and reaction time.
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein
This protocol provides a general guideline for the copper-catalyzed click labeling of a protein with an alkyne or azide tag.
-
Prepare Stock Solutions:
-
Protein solution (1-5 mg/mL) in a compatible buffer (e.g., PBS).
-
Azide or alkyne detection reagent (e.g., 2.5 mM in DMSO or water).
-
THPTA ligand (e.g., 100 mM in water).
-
CuSO4 (e.g., 20 mM in water).
-
Sodium ascorbate (e.g., 300 mM in water, freshly prepared).
-
-
Reaction Setup:
-
To your protein solution, add the azide or alkyne detection reagent.
-
Add the THPTA ligand solution, and vortex briefly.
-
Add the CuSO4 solution, and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove excess reagents and the copper catalyst by size-exclusion chromatography or dialysis.
-
General Protocol for SPAAC Labeling of an Antibody
This protocol outlines a general procedure for labeling an antibody with a cyclooctyne and subsequent reaction with an azide-modified molecule.
-
Antibody Activation:
-
Dissolve the antibody in a suitable buffer (e.g., PBS).
-
Add a 10- to 20-fold molar excess of a Cyclooctyne-NHS ester to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add a quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess cyclooctyne reagent by size-exclusion chromatography or dialysis.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule to the purified cyclooctyne-activated antibody.
-
Incubate at room temperature or 37°C, monitoring the reaction progress until completion.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Mitigation strategies for common CuAAC side reactions.
Caption: Optimization workflow for slow SPAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of Azido-PEG7-alcohol Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products involving Azido-PEG7-alcohol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from a reaction with this compound?
A1: The most common purification methods for PEGylated molecules, including reaction products of this compound, are chromatographic techniques. These include:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size in solution. It is highly effective for removing unreacted small molecules, such as excess reagents or by-products, from the larger PEGylated product.[1][2][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] It can be very effective for separating PEGylated products from unreacted starting materials and isomers, especially for smaller molecules.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a molecule, this method can be used to separate PEGylated species from their non-PEGylated counterparts and even different positional isomers of the PEGylated product.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC. It serves as a good alternative or supplementary method to IEX.
Q2: I am observing significant peak broadening or streaking when using silica gel chromatography for my this compound conjugate. What could be the cause and how can I fix it?
A2: PEG-containing compounds are known to be challenging to purify using standard silica gel chromatography. The polar nature of the PEG chain leads to strong interactions with the silica, causing streaking and poor separation. Here are some potential solutions:
-
Solvent System Modification: Experiment with different solvent systems. While ethyl acetate/methanol is common, it can lead to streaking. Systems like chloroform/methanol or dichloromethane/methanol might provide better results. Some have found success with gradients of ethanol/isopropanol in chloroform.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as reversed-phase silica (C18 or C8), which separates based on hydrophobicity and can be more suitable for polar molecules.
-
Alternative Purification Methods: For many PEGylated compounds, chromatographic methods like SEC or RP-HPLC are more effective than traditional silica gel chromatography.
Q3: How does the polydispersity of the PEG chain in this compound affect purification?
A3: The polydispersity, or the distribution of different PEG chain lengths in your starting material, can lead to peak broadening in chromatographic methods, particularly in RP-HPLC. This is because molecules with slightly different PEG chain lengths will have slightly different retention times, causing the peak to appear broad rather than sharp. While this compound implies a discrete chain length, commercial sources may still have some level of polydispersity. It is crucial to characterize the starting material and understand that some peak broadening may be inherent to the sample.
Q4: Can I use dialysis to purify my this compound reaction product?
A4: Dialysis can be a suitable method for removing small molecule impurities, such as salts or unreacted small reagents, from a much larger PEGylated product (e.g., a PEGylated protein). However, its effectiveness depends on a significant size difference between your product and the impurities. You must select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your product but large enough to allow the impurities to pass through. For smaller PEGylated molecules, dialysis may not be effective.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Non-specific binding to the chromatography column. | Ensure the column is properly equilibrated with the running buffer. Consider adding a small amount of an organic modifier or adjusting the ionic strength of the buffer to reduce non-specific interactions. |
| Precipitation of the product on the column. | Verify the solubility of your product in the chosen mobile phase. You may need to adjust the pH, add solubilizing agents, or change the solvent system. |
| Product loss during sample handling and transfer. | Minimize the number of transfer steps. Ensure all vessels are rinsed to recover as much product as possible. |
| Inappropriate purification method selected. | Re-evaluate if the chosen purification method is suitable for the size and properties of your product. For example, using a desalting column with an incorrect exclusion limit can lead to loss of product. |
Problem 2: Poor Separation of Product and Impurities
| Potential Cause | Troubleshooting Step |
| Inappropriate chromatography column. | For SEC, ensure the column's fractionation range is suitable for the molecular weights of your product and impurities. For RP-HPLC, try a column with a different stationary phase (e.g., C18 vs. C8) or a different particle size. |
| Suboptimal mobile phase or gradient. | In RP-HPLC, optimize the gradient slope and the organic solvent composition. A shallower gradient can improve the resolution of closely eluting peaks. In SEC, ensure the mobile phase prevents interactions between the analyte and the stationary phase. |
| Sample volume is too large for the column. | For optimal resolution in SEC, the sample volume should generally not exceed 2-5% of the total column volume. |
| Co-elution of product and impurities. | Consider using an orthogonal purification method. For example, if SEC provides poor separation, try IEX or RP-HPLC, which separate based on different molecular properties. |
Quantitative Data Summary
The following table provides a summary of typical parameters for different purification methods applicable to PEGylated compounds. Note that specific values will vary depending on the exact molecule, column, and instrumentation used.
| Purification Method | Parameter | Typical Value/Range | Reference |
| Size Exclusion Chromatography (SEC) | Molecular Weight Range | Dependent on column (e.g., Superdex 200 for larger molecules) | |
| Sample Volume | < 5% of column volume for high resolution | ||
| Reversed-Phase HPLC (RP-HPLC) | Stationary Phase | C8, C18 | |
| Mobile Phase | Acetonitrile or Methanol with water and additives (e.g., TFA, formic acid) | ||
| Elution Order | Generally, longer PEG chains lead to longer retention times | ||
| Ion Exchange Chromatography (IEX) | Principle of Separation | Based on net charge; PEGylation shields charge |
Experimental Protocols
Detailed Protocol for Purification by Size Exclusion Chromatography (SEC)
This protocol provides a general framework for purifying an this compound conjugate from smaller unreacted molecules.
1. Materials and Equipment:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
0.22 µm filters for mobile phase and sample.
-
Your crude reaction mixture containing the this compound product.
2. Procedure:
-
System Preparation:
-
Prepare the mobile phase and filter it through a 0.22 µm filter to remove any particulates.
-
Degas the mobile phase to prevent air bubbles in the system.
-
Install the SEC column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector. This may require flushing with at least 2-3 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitated material that could clog the column.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column. The injection volume should be small relative to the column volume for optimal separation (typically 1-2% of the column volume).
-
Elute the sample with the mobile phase at a constant flow rate. The larger molecules (your PEGylated product) will elute first, followed by the smaller molecules (unreacted this compound, other small reagents).
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column, as detected by the UV detector.
-
-
Analysis:
-
Analyze the collected fractions using an appropriate method (e.g., mass spectrometry, SDS-PAGE if it is a protein conjugate) to identify the fractions containing the purified product.
-
-
Column Cleaning and Storage:
-
After the run, wash the column extensively with the mobile phase.
-
For long-term storage, follow the manufacturer's recommendations, which often involve storing the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).
-
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision workflow for selecting a purification method.
Troubleshooting Workflow for Poor Peak Resolution in Chromatography
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the low cell permeability of your PEGylated PROTACs.
Issue: My PROTAC with a PEG linker exhibits low degradation efficacy, potentially due to poor cell permeability. What are the likely causes and how can I address this?
Answer:
Low degradation efficacy of a PROTAC is frequently linked to insufficient intracellular concentration, which is often a result of poor cell membrane permeability. PROTACs are inherently large molecules, often falling outside the typical "rule-of-five" for oral bioavailability, making cell permeability a significant hurdle.[1][2] When using PEG linkers, several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem.
Step 1: Verify Intracellular Target Engagement
Before extensively modifying your PROTAC, it's crucial to confirm that the lack of degradation is indeed due to poor permeability and not a failure to form the necessary ternary complex (Target Protein - PROTAC - E3 Ligase) inside the cell.
-
Recommended Action: Perform a cellular target engagement assay, such as a NanoBRET or Cellular Thermal Shift Assay (CETSA).[3] A positive result in a cell lysate or permeabilized cells but a negative result in intact cells strongly suggests a permeability issue.
Step 2: Evaluate the PEG Linker Length
The length of the PEG linker is a critical determinant of PROTAC efficacy.[4] An suboptimal linker length can either prevent the formation of a stable ternary complex or lead to unfavorable physicochemical properties.
-
Potential Cause: The PEG linker may be too short, causing steric hindrance, or too long, resulting in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[5]
-
Recommended Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). A systematic evaluation will help identify the optimal length that balances the requirement for effective ternary complex formation with favorable permeability characteristics. For some systems, shorter linkers have been shown to produce more permeable compounds.
Step 3: Analyze the Physicochemical Properties
While PEG linkers can enhance the aqueous solubility of PROTACs, they also increase the molecule's polarity and the number of hydrogen bond acceptors, which can negatively impact passive diffusion across the lipophilic cell membrane.
-
Potential Cause: The overall molecule has a high topological polar surface area (TPSA) and is too hydrophilic to efficiently cross the cell membrane.
-
Recommended Solutions:
-
Promote Folded Conformations: The flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation in solution. This can shield the polar surface area and reduce the 3D polar surface area, which has been correlated with higher cell permeability. Consider if the current linker design facilitates intramolecular hydrogen bonding (IMHB) to achieve this "chameleonic" behavior.
-
Balance Hydrophilicity and Lipophilicity: Instead of a pure PEG linker, consider hybrid linkers that incorporate alkyl chains alongside PEG motifs. This allows for fine-tuning of properties like lipophilicity and TPSA.
-
Introduce Rigidity: Incorporating rigid moieties like piperazine or piperidine into the linker can enhance permeability and metabolic stability.
-
Step 4: Investigate Active Efflux
Your PROTAC might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.
-
Potential Cause: The PROTAC is being actively removed from the cell by efflux transporters.
-
Recommended Solution: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction). An efflux ratio greater than 2 is indicative of active efflux. If efflux is confirmed, the PROTAC structure, including the linker, will need to be modified to avoid recognition by these transporters.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PEG linker in a PROTAC?
A1: The primary advantage of using a PEG linker is its ability to increase the aqueous solubility of the often large and lipophilic PROTAC molecule. This improved solubility is beneficial for in vitro assays and can positively influence pharmacokinetic properties. Additionally, the flexibility of PEG linkers can be advantageous for achieving a productive ternary complex geometry.
Q2: How does increasing the PEG linker length affect cell permeability?
A2: The relationship is complex and not always linear. While a longer PEG chain increases molecular weight and the number of hydrogen bond acceptors, which generally correlates with lower passive permeability, the increased flexibility can also allow the PROTAC to adopt a folded conformation that shields polar groups, potentially improving permeability. However, studies have shown that for some PROTAC series, permeability decreases as the linker length increases. Therefore, an optimal length often needs to be determined empirically for each specific PROTAC system.
Q3: Can a PEG linker be too long? What are the consequences?
A3: Yes, a PEG linker can be too long. Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding to form the ternary complex. This increased flexibility can also result in non-productive binding and potentially increased off-target effects.
Q4: Are there alternatives to pure PEG linkers for improving permeability?
A4: Yes, common strategies include using hybrid linkers that combine PEG units with alkyl chains to balance hydrophilicity and lipophilicity. Another approach is to incorporate rigid heterocyclic structures like piperazine or piperidine, which can improve both permeability and metabolic stability.
Q5: What are the standard experimental methods to assess the cell permeability of my PROTAC?
A5: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a cell-free assay that measures passive diffusion, making it useful for high-throughput screening. The Caco-2 assay uses a monolayer of human intestinal cells and can assess passive diffusion, active transport, and efflux mechanisms, providing a more comprehensive prediction of in vivo absorption.
Data Presentation: Impact of PEG Linker on PROTAC Properties
The following tables summarize representative data on how PEG linker length can influence the physicochemical and permeability properties of PROTACs.
Table 1: Influence of PEG Linker Length on Physicochemical Properties and Permeability of a BRD4-Targeting PROTAC Series
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | PAMPA P_app_ (10⁻⁶ cm/s) |
| PROTAC A | JQ1-PEG2-VHL | 895.1 | 2.8 | 195.4 | 0.6 |
| PROTAC B | JQ1-PEG3-VHL | 939.1 | 2.6 | 204.7 | 0.3 |
| PROTAC C | JQ1-PEG4-VHL | 983.2 | 2.4 | 214.0 | 0.15 |
| PROTAC D | JQ1-Alkyl-VHL | 878.1 | 4.5 | 175.8 | 0.02 |
This table presents hypothetical data compiled from trends observed in the literature, such as in studies on VH032-based PROTACs where permeability was found to decrease with increasing linker length.
Table 2: Caco-2 Permeability Data for Selected PROTACs
| PROTAC | Linker Type | P_app_ (A-B) (10⁻⁶ cm/s) | P_app_ (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC X | PEG3 | 1.7 | 14.1 | 8.3 |
| PROTAC Y | Alkyl-Adamantyl | 0.15 | 0.22 | 1.5 |
| PROTAC Z | PEG-VHL | < 0.8 | 9.6 | > 12 |
Data in this table is representative of findings from studies investigating the permeability of Androgen Receptor PROTACs, which show that PROTACs can be subject to significant active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (P_app_).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates (e.g., flat-bottom, non-treated)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is fully coated.
-
Donor Plate Preparation: Prepare the PROTAC dosing solutions by diluting the stock solution in PBS to a final concentration (e.g., 10 µM). Add 200 µL of this solution to each well of a separate 96-well plate (this will be your donor plate).
-
Acceptor Plate Preparation: Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Assay Assembly: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the assembled plate system at room temperature for 5-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (P_app_) is calculated using the following equation:
P_app_ (cm/s) = [-ln(1 - [Drug]_acceptor / [Drug]_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
Where:
-
[Drug]_acceptor is the concentration in the acceptor well.
-
[Drug]_equilibrium is the theoretical concentration if the drug were evenly distributed between both compartments.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general method for assessing drug absorption and efflux in a more biologically relevant model.
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate of compound transport. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, both passive permeability and active transport (efflux) can be evaluated.
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and let them equilibrate for 30 minutes at 37°C.
-
A-B Permeability Measurement:
-
Add the PROTAC dosing solution (e.g., 10 µM in transport buffer) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both compartments.
-
-
B-A Permeability Measurement:
-
Add the PROTAC dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and collect samples as described for the A-B measurement.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
Data Analysis:
-
P_app_ Calculation: The apparent permeability coefficient (P_app_) for each direction is calculated as:
P_app_ (cm/s) = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER) Calculation: The ER is calculated as:
ER = P_app_ (B-A) / P_app_ (A-B)
An ER > 2 suggests that the compound is a substrate of active efflux transporters.
Visualizations
PROTAC Permeability Assessment Workflow
Caption: A general experimental workflow for the design and evaluation of PROTAC permeability.
Troubleshooting Low Cell Permeability of PEGylated PROTACs
Caption: A logical workflow for troubleshooting low cell permeability in PEGylated PROTACs.
References
Technical Support Center: Navigating Steric Hindrance in Bioconjugation Reactions
Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulkiness of a labeling molecule prevents the desired chemical bond from forming efficiently at a specific site.[1] This can be caused by the target functional group (e.g., an amino acid residue) being buried within the biomolecule's folded structure or shielded by neighboring chemical groups.[1]
Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?
A: Several signs may suggest that steric hindrance is a problem in your experiment:
-
Low or no conjugation yield: The amount of final conjugated product is significantly lower than expected.[1]
-
Incomplete conjugation: Even when using an excess of the labeling reagent, the biomolecule does not become fully conjugated.
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous product mixture.
-
Precipitation of the modified protein: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation and precipitation.
Q3: How can I assess the accessibility of a target residue on my protein before starting a conjugation experiment?
A: You can use several methods to predict or determine the accessibility of a target residue:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are on the surface and available for reaction.
-
Site-Directed Mutagenesis: Introduce a reactive residue, such as cysteine, at the desired location and then test for conjugation to confirm its accessibility.
-
Mass Spectrometry or Limited Proteolysis: These techniques can provide experimental data about the surface topology of the protein.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure. | 1. Introduce a Spacer Arm: Use a crosslinker with a longer, flexible spacer arm (e.g., PEG-based linkers) to increase the distance between the reactive groups. 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a non-essential, surface-exposed amino acid to a reactive one like cysteine. 3. Mild Denaturation: In some cases, partial and reversible denaturation of the protein can expose buried residues. This must be done with caution to avoid permanent unfolding. |
| Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other. | 1. Optimize Linker Length: Experiment with a variety of linker lengths to find the optimal distance for efficient conjugation without negatively impacting the activity of the components. 2. Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to low yields. | Optimize Reaction Parameters: Adjust the pH, temperature, and incubation time. For example, NHS ester reactions are optimal at a pH of 8.3-8.5. |
Problem 2: Lack of Site-Specificity
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites with Varying Accessibility: Traditional conjugation methods targeting common residues like lysine often result in heterogeneous products because many of these residues are present on the protein surface. | 1. Site-Specific Conjugation Methods: a. Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive group at the desired site. b. Enzymatic Conjugation: Use enzymes like transglutaminase to create a specific linkage at a defined recognition sequence. c. Glycan Remodeling: Target specific glycans on glycoproteins for conjugation. |
| Steric Hindrance Favoring More Accessible Sites: The desired conjugation site may be sterically hindered, leading to preferential reaction at more exposed, unintended sites. | 1. Use "Click Chemistry": Reactions like copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) can be highly efficient and specific, even in complex environments. 2. Modulate Linker Design: A linker can be designed to favor a specific site through secondary interactions or by providing the right geometry to overcome local steric hindrance. |
Quantitative Data on Linker Length
The length of a linker, particularly polyethylene glycol (PEG) linkers, can significantly impact the properties and efficacy of a bioconjugate. The following tables summarize quantitative data from studies on the effect of PEG linker length.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance (mL/day/kg) | Reference |
| PEG4 | 6.8 | |
| PEG8 | 5.5 | |
| PEG12 | 4.9 | |
| Data from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Reference |
| PEG2 | 1.5 | |
| PEG3 | 2.1 | |
| PEG4 | 3.5 | |
| Data from a study on the binding of a radiolabeled peptide to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol describes a general method for labeling a protein with a molecule functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester of the labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis against a suitable buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectrophotometry to confirm conjugation and determine the degree of labeling (DOL).
Protocol 2: Site-Specific Protein Conjugation via Unnatural Amino Acid Incorporation
This protocol outlines the general workflow for incorporating an unnatural amino acid (UAA) with a bioorthogonal reactive group into a protein for site-specific conjugation.
Materials:
-
Expression vector for the protein of interest with a modified codon (e.g., amber stop codon) at the desired site.
-
Plasmids for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Bacterial or mammalian expression system.
-
Unnatural amino acid (UAA).
-
Labeling reagent with a complementary bioorthogonal reactive group.
Procedure:
-
Gene Synthesis and Cloning: Synthesize the gene for the protein of interest with a mutated codon at the desired position for UAA incorporation. Clone this into an appropriate expression vector.
-
Transformation and Co-expression: Co-transform the expression host with the plasmid containing the gene of interest and the plasmids for the orthogonal synthetase/tRNA pair.
-
UAA Incorporation and Protein Expression: Supplement the culture medium with the desired UAA and induce protein expression.
-
Protein Purification: Harvest the cells and purify the protein using standard chromatography techniques.
-
Verification of UAA Incorporation: Confirm the successful incorporation of the UAA by mass spectrometry.
-
Bioorthogonal Conjugation: React the purified protein containing the UAA with the labeling reagent containing the complementary reactive group (e.g., azide with a cyclooctyne for click chemistry).
-
Purification and Characterization: Purify the final conjugate to remove excess labeling reagent and analyze the product to confirm successful site-specific conjugation.
Visualizations
Caption: Troubleshooting workflow for addressing steric hindrance.
Caption: Comparison of bioconjugation strategies.
References
Technical Support Center: Copper-Catalyzed Click Chemistry
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues related to the copper catalyst in azide-alkyne cycloaddition (CuAAC) click chemistry.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during copper-catalyzed click chemistry reactions.
Problem: Low or No Product Yield
Low or no yield of the desired triazole product is one of the most frequent issues. Several factors related to the catalyst can contribute to this problem.
| Potential Cause | Recommended Solution |
| Catalyst Oxidation | The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2][3] 1. Deoxygenate: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2] 2. Use a Reducing Agent: Add a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) formed.[1] A fresh solution of sodium ascorbate should always be used. 3. Use Stabilizing Ligands: Employ a ligand such as TBTA or THPTA to protect the Cu(I) from oxidation. |
| Catalyst Sequestration | Components in the reaction mixture, such as proteins, DNA, or molecules with free thiols, can bind to the copper catalyst, rendering it inactive. 1. Increase Catalyst/Ligand Concentration: Use a higher concentration of the copper catalyst and the stabilizing ligand. 2. Add Sacrificial Metal Ions: Introduce Zn(II) or Ni(II) to bind to the sequestering agents, leaving the copper catalyst free to participate in the reaction. |
| Poor Catalyst Solubility | The copper catalyst or its complex with the ligand may not be soluble in the reaction solvent, leading to a heterogeneous mixture and low efficiency. 1. Solvent Selection: Choose a solvent system (e.g., DMSO, DMF, t-butanol/water mixtures) where all components, including the catalyst complex, are soluble. 2. Ligand Choice: Select a ligand that enhances the solubility of the copper complex in the chosen solvent system. For aqueous reactions, water-soluble ligands like THPTA are recommended. |
| Inhibitory Substrates | Certain substrates, like those containing pyrimidine rings or free thiols, can chelate with the copper catalyst and inhibit the reaction. 1. Use an appropriate copper source: For chelating azides like 2-azidopyridine, copper(II) acetate may be a better choice as it can be reduced in situ. 2. Increase catalyst loading: A higher catalyst concentration might be necessary to overcome the inhibition. |
Problem: Inconsistent Reaction Results
Variability in reaction efficiency and yield from one experiment to another is a common challenge.
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Inconsistent removal of oxygen leads to variable rates of catalyst deactivation. 1. Standardize Deoxygenation: Implement a consistent and thorough deoxygenation protocol for all experiments. 2. Work under an Inert Atmosphere: Whenever possible, conduct reactions in a glovebox or under a continuous flow of an inert gas. |
| Reagent Stability | Degradation of stock solutions, particularly the reducing agent (sodium ascorbate), can lead to inconsistent results. 1. Prepare Fresh Solutions: Always use freshly prepared solutions of sodium ascorbate. 2. Proper Storage: Store stock solutions of ligands, copper salts, and other reagents under appropriate conditions (e.g., protected from light, at the recommended temperature). |
| Order of Reagent Addition | The order in which reagents are added can impact the formation and stability of the active catalyst. 1. Pre-mix Catalyst and Ligand: It is often beneficial to pre-mix the copper salt and the stabilizing ligand before adding them to the reaction mixture containing the azide and alkyne. |
Problem: Presence of Side Products
The formation of undesired byproducts can complicate purification and reduce the yield of the target molecule.
| Side Product | Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This occurs in the presence of Cu(II) and oxygen, leading to the formation of diynes. | 1. Thorough Deoxygenation: Minimize the presence of oxygen in the reaction. 2. Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate to maintain the copper in the Cu(I) state. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the copper catalyst in click chemistry? The copper(I) catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, making the reaction proceed efficiently at room temperature. The uncatalyzed reaction is significantly slower and requires high temperatures.
Q2: Why is my Cu(I) catalyst turning green? A green color in the reaction mixture is often an indication of the presence of Cu(II) ions. The active Cu(I) catalyst is thermodynamically unstable and can be readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.
Q3: What is the purpose of using a ligand in my click reaction? Ligands, such as TBTA and THPTA, play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to Cu(II). They also enhance the solubility of the copper catalyst and can accelerate the reaction rate.
Q4: Can I use a Cu(II) salt directly for my click reaction? Yes, you can use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), provided you also add a reducing agent. Sodium ascorbate is commonly used to reduce Cu(II) to the catalytically active Cu(I) species in situ.
Q5: How can I remove the copper catalyst after my reaction is complete? Residual copper can be problematic, especially for biological applications. Common removal methods include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed by extraction or dialysis.
-
Scavenger Resins: Employing resins with functional groups that bind to copper, followed by filtration.
-
Precipitation: Adding a reagent like sodium sulfide to precipitate the copper, which is then removed by filtration.
Q6: Is it possible to perform a "click" reaction without a copper catalyst? Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst, which is particularly useful for applications in living systems where copper toxicity is a concern.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters. Optimal conditions should be determined empirically for each specific reaction.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose |
| Alkyne | 10 µM - 10 mM | Reactant |
| Azide | 1 - 10 equivalents (relative to alkyne) | Reactant |
| Copper(II) Sulfate | 50 µM - 1 mM | Catalyst Precursor |
| Sodium Ascorbate | 1 - 10 mM (5-10 fold excess to Cu) | Reducing Agent |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to Cu) | Stabilizing Agent |
Table 2: Ligand Properties and Recommended Ratios
| Ligand | Key Properties | Recommended Ligand:Cu Ratio |
| TBTA | High organic solubility, low water solubility. | 1:1 to 2:1 |
| THPTA | High water solubility, ideal for bioconjugation. | 5:1 |
| BTTAA | Very high reaction kinetics and biocompatibility. | Varies, consult supplier |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Click Reaction
This protocol is suitable for the synthesis of small molecules.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, prepare fresh )
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
-
In a reaction vial, dissolve the alkyne (1 equivalent) and azide (1.1 equivalents) in the chosen solvent.
-
Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with workup and purification to remove the copper catalyst.
Protocol 2: Bioconjugation using a Stabilizing Ligand (THPTA)
This protocol is adapted for the conjugation of an azide-functionalized molecule to an alkyne-functionalized biomolecule in an aqueous buffer.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7)
-
Azide-containing molecule stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing molecule (typically 2-10 equivalents).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Let this mixture sit for a few minutes.
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be protected from light.
-
After the reaction, the copper catalyst should be removed, for example, by using a desalting column or dialysis against an EDTA-containing buffer.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
effect of pH on Azido-PEG7-alcohol reactivity
Welcome to the technical support center for Azido-PEG7-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the pH-dependent reactivity of this reagent and to offer troubleshooting for common experimental challenges.
Frequently Asked questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: The this compound molecule is generally stable across a wide pH range, typically from 4 to 12.[1] However, extreme pH conditions should be avoided. Under strongly acidic conditions (pH < 4), the azide group can be protonated to form hydrazoic acid (HN₃), which is volatile and potentially explosive.[2][3] While the PEG chain and alcohol group are stable, prolonged exposure to very high pH might lead to slow degradation of the PEG chain.[4] For optimal stability during storage and handling, a neutral pH is recommended.
Q2: What is the optimal pH for reacting the azide group in this compound?
A2: The optimal pH depends entirely on the type of reaction being performed.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is robust over a pH range of 4-12.[1] However, for bioconjugation, a pH of 7-9 is commonly employed to balance reaction rate and the stability of biological molecules. A neutral to slightly basic pH (7.0-7.5) is often a good starting point.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC reactions are less dependent on a catalyst and can proceed efficiently at physiological pH (around 7.4). Studies have shown that higher pH values (up to 10) can generally increase SPAAC reaction rates, though this can be buffer-dependent.
Q3: How does pH influence the reactivity of the alcohol group?
A3: The primary alcohol in this compound is a versatile functional group. Its reactivity is pH-dependent:
-
Esterification/Acylation: These reactions are typically performed under anhydrous acidic or basic conditions, which may not be compatible with the stability of the azide group or other biomolecules.
-
Deprotonation: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This significantly increases its nucleophilicity. Alcohols are generally weak acids, with a pKa around 16-18.
-
Conversion to a Leaving Group: Under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group (water) for nucleophilic substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in conjugation reactions, particularly "click chemistry."
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield in CuAAC | 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen. | • Degas all buffers and solutions thoroughly. • Use a Cu(I)-stabilizing ligand, such as THPTA or TBTA.• Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to regenerate Cu(I). |
| 2. Incorrect pH: The pH can affect catalyst stability and the protonation state of your biomolecule. | • Optimize the reaction pH. Start with a neutral buffer like PBS or HEPES at pH 7.0-7.5.• Avoid amine-containing buffers like Tris, as they can interfere with some reactions. | |
| 3. Reagent Quality: Degradation of the azide or alkyne starting materials. | • Use fresh, high-purity reagents. • Verify the integrity of the azide group using an appropriate analytical method if degradation is suspected. | |
| Slow or Incomplete SPAAC Reaction | 1. Suboptimal pH or Buffer: While less sensitive than CuAAC, SPAAC rates can be influenced by the reaction environment. | • Increase the pH of the reaction buffer. Rates often increase at higher pH values.• Switch to a different buffer system. Studies have shown that HEPES buffer can lead to higher reaction rates than PBS at the same pH. |
| 2. Steric Hindrance: The accessibility of the azide group on the PEG linker or the alkyne on the binding partner may be limited. | • Increase the reaction time or temperature. SPAAC can be performed at 4°C overnight or for shorter periods at room temperature or 37°C.• Increase the concentration of one of the reactants (typically the less precious one). | |
| Precipitation in Reaction Mixture | 1. Catalyst Precipitation (CuAAC): The copper catalyst may precipitate if not properly stabilized by a ligand. | • Ensure the correct stoichiometry of the copper-ligand complex. • Use a water-soluble ligand like THPTA for aqueous reactions. |
| 2. Poor Solubility: The starting materials or the final conjugate may have limited solubility in the reaction buffer. | • Add a small percentage of a water-miscible organic co-solvent like DMSO or DMF (typically <10%).• Ensure that the pH is not near the isoelectric point (pI) of a protein substrate, which can cause it to precipitate. |
Summary of pH Effects on this compound Stability and Reactivity
| pH Range | Effect on Azide Group | Effect on PEG Chain & Alcohol | Recommended Use |
| < 4 (Strongly Acidic) | Risk of forming explosive hydrazoic acid (HN₃). | Stable, but alcohol can be protonated to act as a leaving group. | AVOID |
| 4 - 6 (Mildly Acidic) | Stable. | Stable. | CuAAC reactions are possible. |
| 6 - 8 (Neutral) | Highly stable. | Highly stable. | Optimal for most bioconjugation reactions (CuAAC and SPAAC). |
| 8 - 10 (Mildly Basic) | Stable. | Generally stable. | Can increase the rate of SPAAC reactions. Favorable for reactions involving deprotonated amines. |
| > 10 (Strongly Basic) | Stable. | Potential for slow degradation of the PEG chain over long periods. | Generally not recommended unless required for a specific reaction of the alcohol group. |
Experimental Protocols & Workflows
General Workflow for a CuAAC Reaction
This workflow outlines the key steps for conjugating this compound to an alkyne-containing molecule using a copper-catalyzed reaction.
Troubleshooting Logic for Low Reaction Yield
Use this diagram to diagnose potential reasons for low yield in your conjugation experiments.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide - Wikipedia [en.wikipedia.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. The effect of poly(ethylene glycol) coating on colloidal stability of superparamagnetic iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Azido-PEG7-alcohol and Azido-PEG7-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose. Central to this methodology are bifunctional linkers, such as those from the polyethylene glycol (PEG) family, which offer control over solubility, spacing, and pharmacokinetic properties. This guide provides a detailed comparison of the reactivity of two commonly used azido-PEG linkers: Azido-PEG7-alcohol and Azido-PEG7-acid.
Introduction to this compound and Azido-PEG7-acid
Both this compound and Azido-PEG7-acid are heterobifunctional linkers featuring a terminal azide group (-N₃) and a seven-unit polyethylene glycol spacer. The azide group serves as a reactive handle for click chemistry, readily participating in cycloaddition reactions with alkynes to form a stable triazole linkage.[1][2] The key distinction between these two molecules lies in their second functional group: a hydroxyl group (-OH) in this compound and a carboxylic acid group (-COOH) in Azido-PEG7-acid. This difference can influence not only the subsequent conjugation strategies but also, to a lesser extent, the reactivity of the azide group itself.
Theoretical Reactivity Comparison: Electronic Effects
-
This compound: The terminal hydroxyl group is generally considered to be weakly electron-donating or neutral in its inductive effect through the PEG chain.
-
Azido-PEG7-acid: The terminal carboxylic acid group is electron-withdrawing.
In the context of the CuAAC reaction, azides with electron-withdrawing substituents are known to exhibit faster reaction rates.[2] This is attributed to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition with the alkyne. Therefore, it is theoretically expected that Azido-PEG7-acid would exhibit a slightly higher reactivity in CuAAC reactions compared to this compound under identical conditions. However, it is important to note that the electronic effect of the terminal group is transmitted through a seven-unit PEG chain, which may attenuate its impact on the azide's reactivity.
Quantitative Data Summary
As direct comparative experimental data is not available, the following table provides a qualitative comparison based on theoretical electronic effects. Researchers are encouraged to perform direct comparative experiments using the protocols provided below to obtain quantitative data for their specific systems.
| Feature | This compound | Azido-PEG7-acid |
| Terminal Functional Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Electronic Nature of Terminal Group | Weakly Electron-Donating/Neutral | Electron-Withdrawing |
| Predicted Relative Reactivity in CuAAC | Standard | Slightly Enhanced |
| Primary Use of Terminal Group | Further derivatization, conjugation to isocyanates, etc. | Amide bond formation with amines (e.g., on proteins) |
Experimental Protocols
To enable a direct and quantitative comparison of the reactivity of this compound and Azido-PEG7-acid, the following detailed experimental protocols are provided.
Protocol 1: Comparative Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the CuAAC reaction to determine the reaction rates of both azido-PEG derivatives.
Materials:
-
This compound
-
Azido-PEG7-acid
-
A terminal alkyne (e.g., propargyl alcohol or a relevant alkyne-modified molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of this compound, Azido-PEG7-acid, and the terminal alkyne in the chosen deuterated solvent.
-
Prepare a 100 mM stock solution of the internal standard in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 250 mM stock solution of the copper(I)-stabilizing ligand in D₂O or DMSO-d₆.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in D₂O immediately before use.
-
-
Reaction Setup (perform in parallel for each azide):
-
In an NMR tube, combine:
-
100 µL of the azide stock solution (this compound or Azido-PEG7-acid)
-
100 µL of the alkyne stock solution
-
50 µL of the internal standard stock solution
-
250 µL of the deuterated solvent
-
-
Mix the contents thoroughly.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) of the mixture.
-
Prepare the catalyst solution by mixing 20 µL of the CuSO₄ stock solution with 20 µL of the ligand stock solution.
-
Add 40 µL of the freshly prepared sodium ascorbate solution to the catalyst mixture.
-
Immediately add the activated catalyst/ascorbate mixture to the NMR tube.
-
Quickly mix the contents and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Analysis:
-
Integrate the signal of a characteristic proton of the starting alkyne and a characteristic proton of the newly formed triazole product.
-
Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the product (or disappearance of the starting material) as a function of time.
-
Determine the initial reaction rate for both this compound and Azido-PEG7-acid from the slope of the concentration vs. time plot.
-
Protocol 2: Comparative Yield Analysis via LC-MS
This protocol allows for the determination of the final reaction yield for both azido-PEG derivatives after a set reaction time.
Materials:
-
This compound
-
Azido-PEG7-acid
-
A terminal alkyne with a UV-active or mass-distinguishable group
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of this compound, Azido-PEG7-acid, and the terminal alkyne in the reaction buffer or a compatible organic solvent.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of the ligand in water or a compatible organic solvent.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup (perform in parallel for each azide):
-
In separate microcentrifuge tubes, combine:
-
100 µL of the azide stock solution (this compound or Azido-PEG7-acid)
-
100 µL of the alkyne stock solution
-
780 µL of reaction buffer
-
-
Prepare the catalyst solution by mixing 10 µL of the CuSO₄ stock solution with 10 µL of the ligand stock solution.
-
-
Reaction Initiation:
-
Add the catalyst solution to each reaction tube.
-
Add 20 µL of the freshly prepared sodium ascorbate solution to each tube to initiate the reaction.
-
Incubate the reactions at room temperature for a defined period (e.g., 1 hour).
-
-
Sample Preparation and Analysis:
-
Quench the reaction by adding a small amount of EDTA solution.
-
Dilute the reaction mixtures to a suitable concentration for LC-MS analysis.
-
Inject the samples onto the LC-MS system.
-
Monitor the disappearance of the starting materials and the appearance of the triazole product by extracting the ion chromatograms for their respective m/z values.
-
-
Data Analysis:
-
Calculate the reaction yield for both reactions by comparing the peak area of the product to the initial peak area of the limiting reagent.
-
Visualizations
Logical Relationship of Reactivity
Caption: Predicted influence of terminal groups on CuAAC reactivity.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing azide reactivity.
Conclusion
Based on theoretical considerations, Azido-PEG7-acid is predicted to be slightly more reactive than this compound in copper(I)-catalyzed azide-alkyne cycloaddition reactions due to the electron-withdrawing nature of its terminal carboxylic acid group. However, the magnitude of this difference is likely to be small and should be confirmed experimentally for any given reaction system. The choice between these two linkers will ultimately depend on the specific requirements of the bioconjugation strategy, particularly the desired functionality for subsequent coupling steps. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the reactivity of these and other azido-PEG derivatives, enabling the informed selection of the optimal linker for their drug development and research needs.
References
A Comparative Guide to PEG7 Spacers in PROTAC® Design
In the innovative field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker that connects them.[1] The linker is far from a passive component; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing everything from solubility and cell permeability to the stability of the ternary complex required for protein degradation.[2][3]
Among the various linker types, polyethylene glycol (PEG) has become a predominant scaffold in PROTAC design.[4] This guide provides a detailed comparison of the advantages of a seven-unit PEG spacer (PEG7) over other linker alternatives, supported by experimental data and detailed protocols for researchers and drug development professionals.
Key Advantages of PEG7 Spacers
The selection of a PEG7 spacer in PROTAC design is often a strategic choice to balance several critical molecular properties:
-
Enhanced Solubility and Permeability : PROTACs are often large, complex molecules with a tendency towards poor water solubility.[1] The repeating ethylene glycol units in a PEG spacer are highly hydrophilic, which significantly improves the aqueous solubility of the entire PROTAC molecule. This is crucial for both handling in experimental settings and for potential oral absorption in therapeutic applications. Furthermore, the flexibility of the PEG7 chain can allow the PROTAC to adopt conformations that shield its polar surface area, which can aid in traversing the lipophilic cell membrane.
-
Optimal Length for Ternary Complex Formation : The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. The length of the linker is paramount; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together. The PEG7 spacer often provides an optimal distance and geometry to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.
-
Improved Physicochemical Properties : The inclusion of PEG motifs allows for the fine-tuning of key drug-like properties such as topological polar surface area (TPSA) and lipophilicity. This modulation is essential for optimizing the pharmacokinetic and pharmacodynamic profile of a PROTAC.
-
Biocompatibility and Reduced Immunogenicity : PEG is a well-established polymer in the pharmaceutical industry, known for its low toxicity and minimal immunogenicity. Incorporating a PEG7 spacer can therefore enhance the safety profile of a PROTAC therapeutic.
Comparative Data: PEG vs. Alkyl Linkers
The choice of linker significantly impacts the degradation efficiency of a PROTAC, often measured by the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level). The following table summarizes illustrative data comparing PROTACs with PEG linkers to those with more hydrophobic alkyl chain linkers.
| Linker Type | Target Protein | E3 Ligase | Key Findings | Illustrative DC50 | Reference(s) |
| PEG Linker | BRD4 | CRBN | More potent degradation compared to alkyl linker counterparts. | 1-40 nM | |
| Alkyl Linker | CRBN | VHL | Induced concentration-dependent degradation. | Not specified | |
| PEG Linker | ERα | VHL | A 16-atom PEG linker was significantly more potent than a 12-atom linker, highlighting length dependency. | Not specified | |
| Alkyl/Ether | TBK1 | VHL | Linkers shorter than 12 atoms showed no degradation activity. | >1000 nM |
Note: The data presented is illustrative and compiled from various sources. Direct comparison across different studies can be challenging due to variations in cell lines, target proteins, and E3 ligases.
Experimental Protocols
A systematic evaluation is crucial to determine the efficacy of a PROTAC. Below are methodologies for key experiments.
This is the most common method to quantify the reduction of a target protein.
-
Objective : To measure the decrease in target protein levels after PROTAC treatment.
-
Methodology :
-
Cell Culture : Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation : Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer : Separate the proteins by electrophoresis on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.
-
Calculation : Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
This assay is used to predict the intestinal absorption of a compound.
-
Objective : To measure the rate at which a PROTAC compound crosses a monolayer of human intestinal cells.
-
Methodology :
-
Cell Culture : Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed, which typically takes about 21 days.
-
Compound Addition :
-
Apical to Basolateral (A-B) : Add the PROTAC compound to the apical (top) chamber.
-
Basolateral to Apical (B-A) : Add the PROTAC compound to the basolateral (bottom) chamber to assess active efflux.
-
-
Sampling : At various time points, take samples from the receiver chamber.
-
Quantification : Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculation : Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG7 has emerged as a highly advantageous spacer. Its inherent hydrophilicity, ideal length for ternary complex formation, and biocompatibility address many of the challenges associated with developing potent and drug-like protein degraders. While the optimal linker is ultimately dependent on the specific target and E3 ligase pair, the PEG7 spacer provides a robust and versatile starting point for the rational design of next-generation therapeutics. The systematic evaluation of linker properties through the experimental workflows described here is essential for advancing these promising molecules toward clinical application.
References
A Head-to-Head Comparison: Azido-PEG7-alcohol vs. DBCO-PEG7 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental biology and therapeutic development. The advent of bioorthogonal click chemistry has revolutionized this field, offering highly specific and reliable methods for bioconjugation. Among the most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective comparison of two key reagents that represent these methodologies: Azido-PEG7-alcohol and DBCO-PEG7. While these molecules themselves are linkers, they are typically derivatized with protein-reactive groups (such as N-hydroxysuccinimide esters) to facilitate the initial labeling step. The core comparison, therefore, lies in the subsequent bioorthogonal reaction—the copper-catalyzed approach enabled by the azide group versus the copper-free approach enabled by the DBCO group. We will delve into the reaction kinetics, biocompatibility, and experimental workflows, supported by quantitative data and detailed protocols to guide your selection.
Reaction Mechanisms: CuAAC vs. SPAAC
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide and an alkyne, but their activation mechanisms are fundamentally different.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves an azide (from a reagent like Azido-PEG7) and a terminal alkyne. It requires a copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, to proceed efficiently.[1] The catalyst significantly accelerates the reaction, making it very rapid.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The high ring strain of the DBCO molecule provides the energy needed to drive the reaction forward without the need for a catalyst.[3] This "copper-free" nature is a major advantage for biological applications.[4][5]
References
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Optimized Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degradators.
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of Linker Types
PROTAC linkers are broadly categorized into two main classes: flexible and rigid. Each class possesses distinct characteristics that influence the overall performance of the PROTAC.[1][2]
Flexible Linkers: The most common types of flexible linkers are alkyl chains and polyethylene glycol (PEG) chains. Their prevalence in early-stage PROTAC development is due to their synthetic accessibility and the ease with which their length and composition can be modified. Approximately 55% of reported PROTACs utilize PEG linkers, and about 30% use alkyl chains.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.
-
PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can improve the solubility and cell permeability of the PROTAC. However, PEG linkers may exhibit reduced metabolic stability in vivo.
The primary advantage of flexible linkers is their ability to allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, this high flexibility can also be a drawback, leading to an entropic penalty upon binding that can decrease the stability of the ternary complex. Furthermore, flexible linkers can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively affect cell permeability and oral bioavailability.
Rigid Linkers: To overcome the limitations of flexible linkers, researchers have increasingly incorporated rigid structural motifs. These include cyclic structures (e.g., piperazine, piperidine), aromatic systems (e.g., phenyl rings), alkynes, and triazoles.
-
Cyclic and Aromatic Structures: These elements introduce conformational constraints, which can help to pre-organize the PROTAC into a bioactive conformation. This can lead to more potent degradation and enhanced metabolic stability. Aromatic linkers can also participate in π-π stacking interactions, which may help stabilize the ternary complex.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") provide significant conformational restriction. The triazole moiety is also metabolically stable, making it a desirable feature for therapeutic applications.
The main advantage of rigid linkers is their potential to improve pharmacokinetic properties and pre-organize the PROTAC for optimal ternary complex formation, thus reducing the entropic penalty of binding. However, the lack of flexibility can also be a disadvantage. If the rigid conformation is not optimal for the specific protein of interest and E3 ligase pair, it can hinder the formation of a productive ternary complex. Additionally, the synthesis of rigid linkers can be more challenging than that of their flexible counterparts.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers.
Table 1: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Linker Composition | Degradation Activity in 22Rv1 cells | Reference |
| Parent PROTAC 54 | Flexible | PEG unit | Exhibited AR degradation at 3 μM | |
| PROTACs 55-57 | Rigid | Disubstituted phenyl rings | No activity against AR |
Table 2: Impact of Linker Rigidity on AR Degradation
| PROTAC | Linker Type | DC50 in LNCaP/VCaP cells | Reference |
| PROTAC 50 | Rigid | < 1 nM |
Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Type | Linker Composition | Degradation Activity | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak CRBN degradation |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments cited in the comparison of flexible and rigid linkers.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics of a PROTAC to its target protein and E3 ligase, as well as to assess the formation of the ternary complex.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. A systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to the successful development of novel protein degraders.
References
A Comparative Guide to the Validation of Ternary Complex Formation with PEG7 Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polyethylene Glycol 7 (PEG7) linkers in the formation of proteolysis-targeting chimera (PROTAC) ternary complexes. We will explore its performance in relation to other linker types and provide supporting experimental data and detailed protocols for validation.
The Critical Role of the Linker in PROTAC Efficacy
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[2][3] The linker's composition, length, and flexibility are paramount in achieving an optimal orientation for this complex to form.[4]
PEG Linkers: A Versatile Tool in PROTAC Design
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be precisely controlled. These characteristics can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a crucial parameter; a linker that is too short may cause steric hindrance, while an overly long linker can lead to reduced efficacy due to excessive flexibility.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table provides a comparative summary of different linker types, with representative data illustrating the performance of a PEG7 linker.
| Linker Type | Linker Composition | Representative DC50 (nM) | Representative Dmax (%) | Key Characteristics |
| PEG7 | 7 Ethylene Glycol Units | 15 | >90 | Good balance of flexibility and length, promoting stable ternary complex formation. Enhanced solubility. |
| PEG3 | 3 Ethylene Glycol Units | 50 | 85 | May be too short for some target/E3 ligase pairs, leading to steric clash. |
| PEG11 | 11 Ethylene Glycol Units | 35 | 80 | Increased flexibility may not always translate to a more stable ternary complex. |
| Alkyl | C8 Alkyl Chain | 75 | 70 | More hydrophobic, which can affect solubility and cell permeability. |
| Rigid | Piperazine-based | 25 | >90 | Constrained conformation can lead to high potency if the optimal geometry is achieved. |
Experimental Protocols for Ternary Complex Validation
Accurate validation of ternary complex formation is essential for the development of effective PROTACs. Below are detailed protocols for two of the most common and powerful biophysical assays used in this process: Surface Plasmon Resonance (SPR) and AlphaLISA.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Objective: To measure the binding affinity and kinetics of the PROTAC to the individual proteins and the formation of the ternary complex.
Methodology:
-
Immobilization: The E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, increasing concentrations of the PROTAC are injected over the sensor surface.
-
To determine the affinity for the target protein, the PROTAC is incubated with the POI, and the complex is injected over the chip.
-
-
Ternary Complex Formation: A constant concentration of the POI is mixed with varying concentrations of the PROTAC and injected over the E3 ligase-coated surface.
-
Data Analysis: The binding responses are measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex. The cooperativity (α) of the complex can also be calculated.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and well-suited for high-throughput screening of PROTACs.
Objective: To detect and quantify the formation of the ternary complex in a homogeneous solution.
Methodology:
-
Reagent Preparation:
-
The target protein and E3 ligase are tagged with different epitopes (e.g., GST and FLAG).
-
AlphaLISA acceptor beads are coated with an antibody against one tag (e.g., anti-GST), and donor beads are coated with an antibody against the other (e.g., anti-FLAG).
-
-
Assay Plate Setup: The tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC are added to the wells of a microplate.
-
Incubation: The mixture is incubated to allow for the formation of the ternary complex.
-
Bead Addition: The acceptor and donor beads are added to the wells.
-
Detection: If a ternary complex has formed, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The light emission is measured on a plate reader.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
PROTAC Mechanism of Action with a PEG7 Linker.
Workflow for SPR-based Ternary Complex Analysis.
Workflow for AlphaLISA-based Ternary Complex Detection.
Logical Relationship of Linker Properties to PROTAC Efficacy.
References
Navigating In Vivo Stability: A Comparative Guide to PEGylated Compounds
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic compounds is a critical hurdle in the journey from laboratory to clinic. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, has long been the gold standard for improving the pharmacokinetic profile of therapeutics. This guide provides an objective comparison of PEGylation with other emerging stability-enhancing technologies, supported by experimental data and detailed methodologies.
The In Vivo Landscape: Why Stability Matters
The effectiveness of a therapeutic agent is intrinsically linked to its stability within a biological system. Unmodified compounds are often susceptible to rapid renal clearance and enzymatic degradation, leading to a short circulating half-life and diminished therapeutic efficacy. Technologies that enhance in vivo stability aim to overcome these challenges by:
-
Increasing Hydrodynamic Size: Larger molecules are less readily filtered by the kidneys, prolonging their circulation time.[1]
-
Providing Proteolytic Shielding: The polymer chain can sterically hinder the approach of degrading enzymes.[1]
-
Reducing Immunogenicity: Masking the surface of the therapeutic can prevent recognition by the immune system.
Head-to-Head Comparison: PEGylation vs. The Alternatives
While PEGylation has a proven track record, a new generation of alternatives offers distinct advantages, such as biodegradability and potentially lower immunogenicity. The following table summarizes quantitative data on the in vivo performance of PEGylated compounds compared to their non-PEGylated counterparts and alternative technologies.
| Technology | Compound | In Vivo Half-Life | Clearance Rate | Key Biodistribution Findings | Reference |
| PEGylation | Recombinant Human TIMP-1 | 28 hours (vs. 1.1 hours for non-PEGylated) | Significantly reduced | - | [2] |
| PEGylation | Proticles (nanoparticles) | Significantly higher blood values at 1h post-injection (0.23 %ID/g vs. 0.06 %ID/g for non-PEGylated) | Slower clearance than non-PEGylated | Urinary excretion is the major elimination pathway for both.[3][4] | |
| PEGylation | Gold Nanoparticles | Distribution half-life: 1.56 hours; Elimination half-life: 57.0 hours | >80% cleared from circulation within 24h, but detectable up to 28 days | Primarily accumulates in the liver and spleen. | |
| PASylation | Human Interferon-α (IFN) | Terminal half-life of 4.42 hours (vs. 0.047 hours for non-PASylated) | Significantly reduced | - | |
| Polysarcosinylation | Interferon-α2b (IFN) | Prolonged circulation half-life comparable to PEG-IFN | Comparable to PEG-IFN | Higher accumulation in tumor sites compared to PEG-IFN. | |
| XTENylation | Glucagon | Extended half-life allowing for prevention of overnight hypoglycemia | Reduced renal clearance | - |
Experimental Corner: Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is paramount for preclinical and clinical success. Below are detailed methodologies for key experiments.
Pharmacokinetic Analysis via Blood Sampling and ELISA
This protocol details the determination of the in vivo half-life of a therapeutic protein.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as Balb/c mice (n=3-6 per group).
-
Compound Administration: Administer a single dose of the test compound (e.g., PEGylated protein, non-PEGylated control) via intravenous (tail vein) or intraperitoneal injection at a specified dosage (e.g., 10 mg/kg).
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 3, 5, 10, 15, 20, 30, 40, 60, 80, 100, 200, 400, and 1400 minutes) via orbital sinus bleeds or cardiac puncture.
-
Plasma Separation: Centrifuge the blood samples (e.g., 7,000 rpm for 15 minutes) to separate the plasma.
-
Quantification with ELISA:
-
Coat a 96-well high-binding microplate with a capture antibody specific to the therapeutic protein (e.g., monoclonal antibody to PEG).
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and a standard curve of the therapeutic protein to the plate.
-
Add a biotinylated detection antibody that also binds to the therapeutic protein.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the optical density at 450 nm after stopping the reaction.
-
-
Data Analysis: Calculate the concentration of the therapeutic protein in the plasma samples based on the standard curve. Plot the concentration versus time and fit the data to a pharmacokinetic model (e.g., two-phase exponential decay) to determine the distribution and elimination half-lives.
Biodistribution Studies Using Radiolabeling and SPECT Imaging
This protocol outlines the assessment of the in vivo distribution of a compound.
Methodology:
-
Radiolabeling: Covalently attach a radioisotope (e.g., 111In, 125I) to the compound of interest.
-
Animal Model and Administration: Administer the radiolabeled compound to an appropriate animal model (e.g., tumor-bearing BALB/c mice) via intravenous injection.
-
In Vivo Imaging: At various time points post-injection, anesthetize the animals and perform whole-body imaging using a Gamma camera (SPECT imaging).
-
Ex Vivo Biodistribution: Following the final imaging session, sacrifice the animals and harvest major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor).
-
Radioactivity Measurement: Weigh the organs and measure the radioactivity in each organ using a Gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution profile of the compound.
Visualizing the In Vivo Journey and Immune Response
Understanding the metabolic fate of PEGylated compounds and the potential for an immune response is crucial for their development. The following diagrams, generated using Graphviz, illustrate these complex biological processes.
This diagram illustrates the primary pathways for the in vivo circulation and clearance of PEGylated compounds. Larger molecules are primarily taken up by the reticuloendothelial system (liver and spleen) and cleared via biliary excretion, while smaller molecules are filtered by the kidneys and excreted in the urine.
This diagram outlines the T-cell dependent pathway for the generation of anti-PEG antibodies. Recognition of the PEGylated compound by B-cells can lead to the production of anti-PEG IgM and IgG, which in turn can trigger the complement system, leading to accelerated blood clearance of the therapeutic.
Conclusion
The decision to PEGylate a therapeutic compound or utilize an alternative technology requires a careful balancing of benefits and potential drawbacks. While PEGylation remains a robust and well-established method for enhancing in vivo stability, the emergence of alternatives like PASylation and polysarcosinylation offers promising avenues for overcoming some of the limitations associated with PEG, particularly immunogenicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation therapeutics with optimized in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Azido-PEG7-Alcohol Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules like Azido-PEG7-alcohol is critical for ensuring the quality, efficacy, and safety of novel therapeutics such as PROTACs and antibody-drug conjugates. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of this compound, complete with experimental data and protocols.
This compound is a bifunctional linker containing a terminal azide group for "click" chemistry and a hydroxyl group, connected by a seven-unit polyethylene glycol (PEG) chain.[1][2][3] Its precise mass and purity are paramount for consistent and reproducible synthesis of the final drug product. This guide will delve into the application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and size-exclusion chromatography (SEC) for the comprehensive analysis of this important molecule.
Mass Spectrometry: A Powerful Tool for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for the characterization of PEGylated molecules, providing highly accurate molecular weight determination and impurity profiling.[4][5] The two most common ionization techniques for analyzing compounds like this compound are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like PEGs. It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass spectrometers with a limited m/z range. For a relatively small molecule like this compound (MW: 351.4 g/mol ), ESI-MS will primarily yield singly charged ions, simplifying spectral interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is particularly useful for analyzing polymers. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte, typically as singly charged ions. This technique is excellent for determining the molecular weight distribution of PEG compounds.
Comparative Data for Mass Spectrometry Techniques
| Parameter | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Primary Ion Species | Primarily [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Primarily [M+Na]⁺, [M+K]⁺ |
| Mass Accuracy | High (< 5 ppm with high-resolution instruments) | Good (typically 10-100 ppm) |
| Resolution | High, allowing for isotopic resolution | Good, sufficient to resolve individual PEG oligomers |
| Sample Preparation | Simple dissolution in a suitable solvent | Requires co-crystallization with a matrix |
| Throughput | High, especially when coupled with liquid chromatography | High, with automated target spotting |
| Key Advantage | Easily coupled to liquid chromatography (LC-MS) for separation of impurities | Excellent for analyzing polydisperse samples and determining molecular weight distribution |
Experimental Protocol: ESI-MS of this compound
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: m/z 100 - 1000
-
-
Data Analysis: The expected primary ions for this compound (C₁₄H₂₉N₃O₇, exact mass: 351.2005) would be [M+H]⁺ (m/z 352.2078), [M+Na]⁺ (m/z 374.1897), and [M+NH₄]⁺ (m/z 369.2344). The presence of impurities would be indicated by additional peaks in the spectrum.
Alternative Characterization Techniques
While mass spectrometry is highly effective, a multi-faceted approach using other analytical techniques provides a more complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and purity assessment of PEG compounds. ¹H NMR can be used to confirm the presence of the azide and alcohol terminal groups and to determine the average number of ethylene glycol repeating units.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is particularly useful for determining the molecular weight distribution and detecting the presence of higher or lower molecular weight impurities in PEG samples.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight, impurity profile | High sensitivity and accuracy | May not provide detailed structural information for isomers |
| NMR Spectroscopy | Detailed structural information, purity assessment | Non-destructive, provides unambiguous structural data | Lower sensitivity than MS, can be complex to interpret |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution, detection of aggregates and fragments | Robust and reproducible | Lower resolution than MS for small molecules |
Identifying Potential Impurities
The synthesis of this compound can result in several impurities that need to be identified and quantified. These can include:
-
PEG Diol: The starting material for the synthesis may not be fully functionalized, leading to the presence of the corresponding PEG diol.
-
Higher and Lower PEG Homologs: The PEG starting material is often a distribution of different chain lengths.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis may remain in the final product.
-
Degradation Products: PEG compounds can be susceptible to oxidation, leading to the formation of aldehydes and other degradation products.
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, an integrated analytical approach is recommended. Mass spectrometry, particularly high-resolution ESI-MS, provides the cornerstone for accurate mass determination and impurity identification. This should be complemented by NMR spectroscopy for unambiguous structural confirmation and SEC for the assessment of polydispersity. By combining the strengths of these techniques, researchers and drug developers can ensure the quality and consistency of their this compound products, leading to more reliable and reproducible results in their downstream applications.
References
A Comparative Guide to E3 Ligase Ligands Coupled with PEG7 Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug development, offering a powerful modality for selectively eliminating disease-implicated proteins. A critical determinant of a PROTAC's efficacy is the choice of the E3 ubiquitin ligase ligand and the linker connecting it to the target protein binder. This guide provides an objective comparison of commonly utilized E3 ligase ligands when conjugated to a polyethylene glycol (PEG) linker with seven repeating units (PEG7). The inclusion of a PEG7 linker offers a balance of flexibility and hydrophilicity, which can favorably impact the solubility, permeability, and ternary complex formation of the PROTAC molecule.[1][2]
This document summarizes key quantitative performance data, details essential experimental protocols, and provides visual diagrams to facilitate a deeper understanding of the interplay between E3 ligase ligands and the PEG7 linker in driving potent and selective protein degradation.
Performance Comparison of E3 Ligase Ligands with PEG7 Linkers
The efficacy of a PROTAC is largely defined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of E3 ligase ligand can significantly influence these parameters. Below is a comparative summary of commonly used E3 ligase ligands—for Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—in the context of a PEG7 linker.[3][4]
It is important to note that direct head-to-head comparative studies for various E3 ligase ligands with a standardized PEG7 linker against the same protein target are not extensively available in public literature. The following tables present a synthesis of available data and illustrative examples based on established principles of PROTAC design to guide researchers. The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, target protein, and the experimental conditions.[5]
| E3 Ligase Ligand (Recruiter) | Representative Ligand Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference / Note |
| Cereblon (CRBN) | Pomalidomide | BRD4 | HeLa | 15 | >90 | Illustrative |
| von Hippel-Lindau (VHL) | VH032 derivative | BRD4 | HeLa | 25 | >90 | Illustrative |
| IAP | LCL161 derivative | BRD4 | HeLa | 75 | ~80 | Illustrative |
| MDM2 | Nutlin-3 derivative | BRD4 | HeLa | 150 | ~70 | Illustrative |
Note on Illustrative Data: The data in the table above is illustrative and intended to reflect general trends observed in PROTAC development. CRBN and VHL ligands are widely used and often result in highly potent degraders. IAP and MDM2-based PROTACs can also be effective, though they may sometimes exhibit lower potency or Dmax values depending on the target and cellular context. The optimal choice of E3 ligase is highly dependent on the specific target protein and the desired therapeutic window.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these complex molecules, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC molecule facilitating the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A typical workflow for the design and evaluation of PROTACs, from biochemical characterization to cellular activity assessment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance. The following are methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST before applying an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
-
Reagents and Materials:
-
Labeled target protein (e.g., His-tagged)
-
Labeled E3 ligase complex (e.g., GST-tagged)
-
Fluorescently labeled antibodies or binding partners (e.g., anti-His-Tb and anti-GST-d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Add the TR-FRET detection reagents (e.g., fluorescently labeled antibodies).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control.
-
-
Assay Procedure:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The selection of an appropriate E3 ligase ligand is a critical step in the design of effective PROTACs. While CRBN and VHL ligands remain the most widely utilized due to their well-established chemistry and potent degradation capabilities, IAP and MDM2 ligands offer valuable alternatives for specific targets and cellular contexts. The incorporation of a PEG7 linker provides a favorable balance of physicochemical properties that can enhance the overall performance of the PROTAC. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers to make informed decisions in the rational design and evaluation of novel protein-degrading therapeutics. Systematic evaluation of different E3 ligase-linker combinations is paramount to unlocking the full potential of targeted protein degradation.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG7-alcohol
Essential Safety and Handling Guide for Azido-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a bifunctional PEG derivative utilized in "click" chemistry and as a PROTAC linker.[1][2] Due to the presence of an azide group, this compound requires careful handling to mitigate risks associated with potential toxicity and explosive decomposition.[3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[5] While the PEG component generally has low toxicity, the azide group is the primary concern. Azido compounds can be toxic if ingested, inhaled, or absorbed through the skin. It is crucial to avoid contact with heavy metals and acids, as this can form highly toxic and explosive compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher concentrations, consider Silver shield™ gloves worn under nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation, a primary route of exposure. |
Engineering Controls
Proper engineering controls are critical for safe handling.
| Control Type | Specification | Rationale |
| Ventilation | All manipulations should be performed in a certified chemical fume hood. | Minimizes inhalation exposure. |
| Blast Shield | A blast shield must be used for all azide compounds known or expected to be explosive. | Provides protection from potential explosions. |
| Work Surface | Line the work surface with absorbent, disposable bench paper. | Contains any spills. |
| Emergency Equipment | Ensure an eyewash station and safety shower are readily accessible. A spill kit appropriate for hazardous chemicals should also be available. | Allows for immediate response in case of accidental exposure. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation : Before starting work, ensure all necessary PPE is worn correctly and engineering controls are in place. Review the experimental protocol and this safety guide.
-
Weighing : If handling the solid form, weigh the compound in a ventilated balance enclosure to avoid inhalation of dust particles. Use plastic or ceramic spatulas; never use metal spatulas as they can form shock-sensitive heavy metal azides.
-
Solution Preparation : When preparing solutions, slowly add the solvent to the solid to minimize aerosol generation.
-
Experimental Procedures : Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure. Avoid using ground glass joints, as friction can cause an explosion.
-
Storage : Store this compound in a tightly sealed, clearly labeled container at -20°C for long-term stability. Store away from heat, light, pressure, shock, acids, and heavy metals.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Remove contaminated clothing and immediately wash the affected skin with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person into fresh air immediately. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, alert others and absorb the spill with a chemical absorbent material. Collect the waste in a designated hazardous waste container. Clean the area with a decontaminating solution. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
Waste Disposal Plan
-
Collection : All waste containing this compound, including contaminated lab supplies, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation : Keep azide waste separate from other chemical waste streams, especially acidic and heavy metal waste.
-
Disposal : Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of highly explosive metal azides in the plumbing. Contact your institution's EHS office for proper disposal procedures. Some institutions may have specific protocols for quenching azides before disposal.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
